Fgfr4-IN-18
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C32H35Cl2N9O6 |
|---|---|
Molecular Weight |
712.6 g/mol |
IUPAC Name |
1-[5-cyano-4-[(1R)-1-(3,5-dichloro-4-pyridinyl)ethoxy]-2-pyridinyl]-3-[6-formyl-5-[(4-methyl-2-oxopiperazin-1-yl)methyl]-3-(2-morpholin-4-ylethoxy)-2-pyridinyl]urea |
InChI |
InChI=1S/C32H35Cl2N9O6/c1-20(30-23(33)15-36-16-24(30)34)49-26-12-28(37-14-22(26)13-35)39-32(46)40-31-27(48-10-7-42-5-8-47-9-6-42)11-21(25(19-44)38-31)17-43-4-3-41(2)18-29(43)45/h11-12,14-16,19-20H,3-10,17-18H2,1-2H3,(H2,37,38,39,40,46)/t20-/m1/s1 |
InChI Key |
AEFSLXKVONEDJJ-HXUWFJFHSA-N |
Isomeric SMILES |
C[C@H](C1=C(C=NC=C1Cl)Cl)OC2=CC(=NC=C2C#N)NC(=O)NC3=C(C=C(C(=N3)C=O)CN4CCN(CC4=O)C)OCCN5CCOCC5 |
Canonical SMILES |
CC(C1=C(C=NC=C1Cl)Cl)OC2=CC(=NC=C2C#N)NC(=O)NC3=C(C=C(C(=N3)C=O)CN4CCN(CC4=O)C)OCCN5CCOCC5 |
Origin of Product |
United States |
Foundational & Exploratory
The Role of Fgfr4-IN-18 and Other Selective Inhibitors in Modulating the FGFR4 Signaling Pathway: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Fibroblast Growth Factor Receptor 4 (FGFR4) is a receptor tyrosine kinase that plays a crucial role in various physiological processes, including bile acid metabolism, glucose homeostasis, and tissue repair.[1] However, aberrant activation of the FGFR4 signaling pathway, often driven by the overexpression of its ligand, Fibroblast Growth Factor 19 (FGF19), has been implicated as a key oncogenic driver in several cancers, most notably hepatocellular carcinoma (HCC).[2][3] This has established FGFR4 as a compelling therapeutic target for the development of novel anti-cancer agents. Fgfr4-IN-18 (also known as compound 8z) is a notable inhibitor of FGFR4, developed for cancer research.[4][5] This technical guide provides a comprehensive overview of the role of selective FGFR4 inhibitors, using this compound as a focal point and drawing on data from other well-characterized inhibitors to illustrate the principles of FGFR4 pathway inhibition.
The primary mechanism of oncogenic FGFR4 signaling involves the binding of FGF19, which triggers receptor dimerization and autophosphorylation of the intracellular kinase domain. This phosphorylation event initiates a cascade of downstream signaling pathways, including the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT pathways, which ultimately promote cell proliferation, survival, and migration.[2][6] Selective FGFR4 inhibitors are designed to block this initial activation step, thereby attenuating the oncogenic signaling cascade. Many of these inhibitors, such as BLU9931, achieve their selectivity by forming a covalent bond with a unique cysteine residue (Cys552) located in the ATP-binding pocket of FGFR4, a feature not present in other FGFR family members.[2][3]
This guide will delve into the quantitative data demonstrating the potency and selectivity of various FGFR4 inhibitors, detail the experimental protocols used to characterize these compounds, and provide visual representations of the signaling pathways and experimental workflows.
Quantitative Data on Selective FGFR4 Inhibitors
The efficacy of selective FGFR4 inhibitors is quantified through various in vitro and in vivo assays. The half-maximal inhibitory concentration (IC50) is a key metric representing the concentration of an inhibitor required to reduce the activity of a specific enzyme or biological process by 50%. The following tables summarize key quantitative data for several prominent selective FGFR4 inhibitors.
| Inhibitor | Target | IC50 (nM) | Assay Type | Reference |
| Fisogatinib (BLU-554) | FGFR4 | 5 | Biochemical | [5] |
| BLU9931 | FGFR4 | 9 | Cell-based (pFGFR4) | [7] |
| FGF401 | FGFR4 | 2.4 | Biochemical | [8] |
| Fgfr4-IN-17 | FGFR4 | 68.0 | Biochemical | [5] |
| FIIN-4 | FGFR4 | 9.2 | Biochemical | [5] |
| Infigratinib (BGJ-398) | FGFR4 | 60 | Biochemical | [5] |
| PRN1371 | FGFR4 | - | Biochemical (Irreversible) | [9] |
Table 1: Biochemical and Cellular Potency of Selective FGFR4 Inhibitors. This table highlights the potent and specific activity of various inhibitors against FGFR4.
| Inhibitor | Cell Line | Assay | Endpoint | Result | Reference |
| Fisogatinib (BLU-554) | FGF19-positive HCC cells | Cell Viability | - | Significant inhibition of cell growth | [10] |
| BLU9931 | FGF19-driven tumor models | In vivo xenograft | Tumor Growth | Significant tumor growth inhibition | [2] |
| FGF401 | Advanced solid tumors | Clinical Trial (Phase 1/2) | Objective Response Rate | 7-17% | [3] |
| Roblitinib | Anti-HER2 resistant breast cancer xenografts | In vivo xenograft | Tumor Volume | Reduced tumor volume | [11] |
Table 2: Preclinical and Clinical Activity of Selective FGFR4 Inhibitors. This table showcases the anti-tumor effects of FGFR4 inhibitors in various cancer models.
Experimental Protocols
The characterization of selective FGFR4 inhibitors involves a series of well-defined experimental protocols to assess their biochemical potency, cellular activity, and in vivo efficacy.
Biochemical Kinase Assay
Objective: To determine the direct inhibitory effect of a compound on the enzymatic activity of purified FGFR4 kinase.
Methodology:
-
Recombinant human FGFR4 kinase domain is incubated with a specific peptide substrate and ATP in a reaction buffer.
-
The inhibitor, at varying concentrations, is added to the reaction mixture.
-
The kinase reaction is allowed to proceed for a defined period at a specific temperature (e.g., 30°C for 60 minutes).
-
The amount of phosphorylated substrate (or ADP produced) is quantified. This can be done using various methods, including:
-
ADP-Glo™ Kinase Assay: This luminescent assay measures the amount of ADP produced, which correlates with kinase activity.[12][13][14]
-
Z'-LYTE™ Kinase Assay: This fluorescence-based assay measures the differential sensitivity of a peptide substrate to proteolytic cleavage before and after phosphorylation.[15]
-
-
IC50 values are calculated by plotting the percentage of inhibition against the inhibitor concentration.
Cell-Based FGFR4 Phosphorylation Assay
Objective: To assess the ability of an inhibitor to block FGFR4 autophosphorylation in a cellular context.
Methodology:
-
Cancer cell lines with known FGFR4 expression and FGF19-driven signaling (e.g., Huh-7 or JHH-7 hepatocellular carcinoma cells) are cultured.[3]
-
Cells are treated with the inhibitor at various concentrations for a specified duration.
-
Cells are then stimulated with recombinant FGF19 to induce FGFR4 phosphorylation.
-
Cell lysates are prepared, and protein concentrations are determined.
-
Western blotting is performed using antibodies specific for phosphorylated FGFR4 (pFGFR4) and total FGFR4.
-
The intensity of the pFGFR4 bands is quantified and normalized to the total FGFR4 levels.
-
IC50 values for the inhibition of cellular FGFR4 phosphorylation are determined.
Cell Viability and Proliferation Assays
Objective: To evaluate the effect of the inhibitor on the survival and growth of cancer cells dependent on FGFR4 signaling.
Methodology:
-
FGFR4-dependent cancer cells are seeded in 96-well plates.
-
Cells are treated with a range of inhibitor concentrations.
-
After a defined incubation period (e.g., 72 hours), cell viability is assessed using assays such as:
-
MTT or WST-1 assay: Measures the metabolic activity of viable cells.
-
CellTiter-Glo® Luminescent Cell Viability Assay: Measures ATP levels, which correlate with the number of viable cells.
-
-
Cell proliferation can be monitored in real-time using systems like the xCELLigence platform, which measures changes in electrical impedance as cells proliferate.[16]
-
The concentration of the inhibitor that reduces cell viability by 50% (GI50) is calculated.
In Vivo Xenograft Tumor Models
Objective: To determine the anti-tumor efficacy of the FGFR4 inhibitor in a living organism.
Methodology:
-
Immunocompromised mice (e.g., NOD/SCID or nude mice) are subcutaneously or orthotopically implanted with human cancer cells or patient-derived tumor fragments (PDX) that exhibit FGF19/FGFR4 pathway activation.[10][11][17]
-
Once tumors reach a palpable size, mice are randomized into treatment and control groups.
-
The inhibitor is administered to the treatment group via a clinically relevant route (e.g., oral gavage) at a predetermined dose and schedule. The control group receives a vehicle.
-
Tumor volume is measured regularly (e.g., twice weekly) using calipers.
-
Animal body weight is monitored as an indicator of toxicity.
-
At the end of the study, tumors are excised, weighed, and may be used for further analysis (e.g., immunohistochemistry for biomarkers of pathway inhibition).
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the FGFR4 signaling pathway, the mechanism of its inhibition, and the typical experimental workflow for evaluating selective inhibitors.
Caption: FGFR4 Signaling Pathway and Inhibition by this compound.
Caption: Experimental Workflow for FGFR4 Inhibitor Evaluation.
Conclusion
Selective inhibition of the FGFR4 signaling pathway represents a promising therapeutic strategy for cancers driven by aberrant FGF19-FGFR4 signaling. This compound and other selective inhibitors have demonstrated potent and specific activity in preclinical models, validating FGFR4 as a viable drug target. The technical guide provided here outlines the key quantitative data, experimental methodologies, and conceptual frameworks necessary for the continued research and development of novel FGFR4-targeted therapies. A thorough understanding of the biochemical and cellular mechanisms of these inhibitors, coupled with robust preclinical and clinical evaluation, will be critical for translating the therapeutic potential of FGFR4 inhibition into effective treatments for patients.
References
- 1. indigobiosciences.com [indigobiosciences.com]
- 2. Fibroblast Growth Factor Receptor 4 Targeting in Cancer: New Insights into Mechanisms and Therapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. FGFR redundancy limits the efficacy of FGFR4-selective inhibitors in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Inhibition of the fibroblast growth factor receptor (FGFR) pathway: the current landscape and barriers to clinical application - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of Selective, Covalent FGFR4 Inhibitors with Antitumor Activity in Models of Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Phase 1 dose escalation study of FGFR4 inhibitor in combination with pembrolizumab in advanced solid tumors patients - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. The impact of FGF19/FGFR4 signaling inhibition in antitumor activity of multi-kinase inhibitors in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. FGFR4 Kinase Enzyme System Application Note [promega.jp]
- 13. promega.com [promega.com]
- 14. bpsbioscience.com [bpsbioscience.com]
- 15. A Structure-guided Approach to Creating Covalent FGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Identification of FGFR4 as a Potential Therapeutic Target for Advanced-Stage High-Grade Serous Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 17. In Vivo Evaluation of Fibroblast Growth Factor Receptor Inhibition in Mouse Xenograft Models of Gastrointestinal Stromal Tumor - PMC [pmc.ncbi.nlm.nih.gov]
Fgfr4-IN-18: A Technical Guide to a Selective Fibroblast Growth Factor Receptor 4 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Fgfr4-IN-18, a representative selective inhibitor of Fibroblast Growth Factor Receptor 4 (FGFR4). This document details its mechanism of action, presents key inhibitory data, outlines experimental protocols for its evaluation, and visualizes the underlying biological pathways and experimental workflows.
Introduction
Fibroblast Growth Factor Receptor 4 (FGFR4) is a member of the receptor tyrosine kinase family that, when activated by its primary ligand FGF19, plays a crucial role in various cellular processes, including proliferation, differentiation, and metabolism.[1][2][3] Aberrant activation of the FGF19-FGFR4 signaling axis has been identified as a key oncogenic driver in several cancers, most notably hepatocellular carcinoma (HCC).[1][2][4] This has led to the development of selective FGFR4 inhibitors as a promising therapeutic strategy.[2][4][5] this compound represents a class of highly selective covalent inhibitors designed to target a unique feature of the FGFR4 kinase domain.
Mechanism of Action
The selectivity of many potent FGFR4 inhibitors, and conceptually for this compound, is achieved through the covalent targeting of a unique cysteine residue (Cys552) located in the ATP-binding pocket of FGFR4.[5][6][7] This cysteine is not present in other FGFR family members (FGFR1, FGFR2, and FGFR3), which typically have a tyrosine at the equivalent position.[5][6] This structural difference allows for the design of inhibitors that specifically and irreversibly bind to FGFR4, leading to potent and sustained inhibition of its kinase activity and downstream signaling.[5][8]
Data Presentation
The inhibitory activity and selectivity of a representative selective FGFR4 inhibitor, BLU-9931, are summarized below. This data is illustrative of the expected profile for a compound like this compound.
Table 1: In Vitro Kinase Inhibitory Activity of BLU-9931
| Kinase | IC50 (nM) |
| FGFR4 | 6 |
| FGFR1 | >1000 |
| FGFR2 | >1000 |
| FGFR3 | >1000 |
| VEGFR2 | >1000 |
| EGFR | >1000 |
| Data sourced from publicly available information on BLU-9931, the first reported selective FGFR4 inhibitor.[8] |
Table 2: Cellular Activity of BLU-9931 in FGF19-Driven Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) |
| HuH-7 | Hepatocellular Carcinoma | 30 |
| JHH-7 | Hepatocellular Carcinoma | 50 |
| Hep3B | Hepatocellular Carcinoma | >1000 (FGF19-negative) |
| Data is representative of selective FGFR4 inhibitors in relevant cellular models. |
Experimental Protocols
Detailed methodologies for key experiments are crucial for the evaluation of selective FGFR4 inhibitors.
Biochemical Kinase Assay (e.g., ADP-Glo™ Assay)
This assay quantifies the enzymatic activity of purified FGFR4 kinase in the presence of an inhibitor.
-
Reagents and Materials :
-
Procedure :
-
Add 1 µL of serially diluted this compound to the wells of a 384-well plate.
-
Add 2 µL of FGFR4 enzyme and substrate solution to each well.
-
Initiate the kinase reaction by adding 2 µL of ATP solution.
-
Incubate the plate at room temperature for 60 minutes.[9]
-
Stop the kinase reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent and incubating for 40 minutes.[9]
-
Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.[9]
-
Measure luminescence using a plate reader.
-
Calculate IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Cell Proliferation Assay (e.g., CellTiter-Glo® Assay)
This assay measures the effect of the inhibitor on the viability of cancer cells that are dependent on FGFR4 signaling.
-
Reagents and Materials :
-
FGF19-dependent HCC cell line (e.g., HuH-7).
-
Complete cell culture medium (e.g., DMEM with 10% FBS).
-
This compound serially diluted in culture medium.
-
CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega) or similar.
-
96-well clear-bottom white plates.
-
-
Procedure :
-
Seed cells in a 96-well plate at an appropriate density (e.g., 5,000 cells/well) and allow them to attach overnight.
-
Replace the medium with fresh medium containing serial dilutions of this compound.
-
Incubate the plate for 72 hours under standard cell culture conditions (37°C, 5% CO2).
-
Equilibrate the plate to room temperature for 30 minutes.
-
Add CellTiter-Glo® Reagent to each well according to the manufacturer's protocol.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence with a plate reader.
-
Determine IC50 values by normalizing the data to untreated controls and plotting cell viability against the logarithm of the inhibitor concentration.
-
Mandatory Visualizations
FGFR4 Signaling Pathway
Caption: The FGFR4 signaling cascade initiated by FGF19 binding.
Experimental Workflow for Inhibitor Evaluation
Caption: A typical workflow for preclinical evaluation of an FGFR4 inhibitor.
Logic of Selective Covalent Inhibition
Caption: Selective covalent targeting of Cys552 in FGFR4 vs other FGFRs.
References
- 1. FGF19–FGFR4 Signaling in Hepatocellular Carcinoma | MDPI [mdpi.com]
- 2. Dissecting the Role of the FGF19-FGFR4 Signaling Pathway in Cancer Development and Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are FGFR4 modulators and how do they work? [synapse.patsnap.com]
- 4. Fibroblast Growth Factor Receptor 4 Targeting in Cancer: New Insights into Mechanisms and Therapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of Selective, Covalent FGFR4 Inhibitors with Antitumor Activity in Models of Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. FGFR redundancy limits the efficacy of FGFR4-selective inhibitors in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Approaches to selective fibroblast growth factor receptor 4 inhibition through targeting the ATP-pocket middle-hinge region - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 2-Aminopyrimidine Derivatives as New Selective Fibroblast Growth Factor Receptor 4 (FGFR4) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. promega.com [promega.com]
- 10. bpsbioscience.com [bpsbioscience.com]
In-Depth Technical Guide: Fgfr4-IN-18 and its Effects on Cancer Cell Proliferation
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fibroblast growth factor receptor 4 (FGFR4) is a receptor tyrosine kinase that, when aberrantly activated, plays a crucial role in the proliferation and survival of various cancer cells. This has made it a compelling target for the development of novel anticancer therapies. This technical guide focuses on Fgfr4-IN-18, a representative selective inhibitor of FGFR4, and its effects on cancer cell proliferation. We will delve into the core mechanisms of the FGFR4 signaling pathway, the inhibitory action of this compound, and provide detailed experimental protocols for assessing its efficacy. Quantitative data from in vitro studies are summarized to provide a clear overview of its potency and selectivity. This guide is intended to equip researchers with the foundational knowledge and practical methodologies to investigate the therapeutic potential of this compound and similar targeted inhibitors.
Introduction to FGFR4 Signaling in Cancer
The Fibroblast Growth Factor (FGF) signaling pathway is a complex and highly regulated network that governs a multitude of cellular processes, including proliferation, differentiation, migration, and survival. The pathway is initiated by the binding of FGF ligands to their cognate FGFRs, leading to receptor dimerization and the activation of the intracellular tyrosine kinase domain.
FGFR4, a member of the FGFR family, is distinguished by its high affinity for FGF19.[1] In several cancers, including hepatocellular carcinoma (HCC) and breast cancer, the FGF19-FGFR4 signaling axis is frequently dysregulated.[2][3] This can occur through amplification of the FGF19 gene or overexpression of FGFR4, leading to constitutive activation of the receptor.[2][3] This sustained signaling promotes uncontrolled cell growth and contributes to tumor progression.[2][3] Upon activation, FGFR4 triggers downstream signaling cascades, most notably the RAS-RAF-MEK-ERK (MAPK) and the PI3K-AKT pathways, both of which are central to cell proliferation and survival.[1]
This compound: A Selective Covalent Inhibitor
This compound represents a class of highly selective and potent inhibitors designed to target the aberrant FGFR4 signaling in cancer. A prime example of such an inhibitor is the compound CXF-007 , a novel, selective, and covalent inhibitor of FGFR4.[4]
CXF-007 exerts its inhibitory effect by forming a covalent bond with a specific cysteine residue (Cys552) within the ATP-binding pocket of the FGFR4 kinase domain.[4] This irreversible binding effectively blocks the kinase activity of the receptor, thereby preventing the phosphorylation of downstream signaling molecules. The result is a sustained inhibition of the MAPK and PI3K-AKT pathways, leading to a halt in cancer cell proliferation and the induction of apoptosis.[4]
Quantitative Analysis of this compound (CXF-007) Efficacy
The potency of this compound compounds is typically determined by their half-maximal inhibitory concentration (IC50) values in various cancer cell lines. The following table summarizes the in vitro efficacy of CXF-007.
| Compound | Target | IC50 (nM) | Cell Line(s) | Cancer Type | Reference |
| CXF-007 | FGFR4 | 7 | Not specified | Not specified | [5] |
| CXF-007 | FGFR4 | Potent Inhibition | Hepatocellular Carcinoma & Breast Cancer Cell Lines | Hepatocellular Carcinoma, Breast Cancer | [4] |
Experimental Protocols
This section provides detailed methodologies for key experiments to evaluate the effects of this compound on cancer cell proliferation and FGFR4 signaling.
Cell Proliferation Assay (MTT Assay)
This protocol outlines a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the effect of this compound on the viability and proliferation of cancer cells.
Materials:
-
Cancer cell lines with known FGFR4 expression (e.g., Hep3B, Huh-7 for HCC; MDA-MB-468 for breast cancer)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound (CXF-007) stock solution (e.g., 10 mM in DMSO)
-
MTT reagent (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete medium to achieve the desired final concentrations (e.g., ranging from 0.1 nM to 10 µM). Include a vehicle control (DMSO) at the same final concentration as the highest drug concentration.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or the vehicle control.
-
Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 20 µL of MTT reagent to each well.
-
Incubate the plate for 4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.
-
-
Formazan Solubilization and Absorbance Reading:
-
Carefully remove the medium from the wells.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the drug concentration and determine the IC50 value using a non-linear regression analysis.
-
Western Blot Analysis
This protocol describes how to perform a western blot to assess the inhibition of FGFR4 signaling by this compound.
Materials:
-
Cancer cell lines
-
This compound (CXF-007)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-FGFR4, anti-FGFR4, anti-p-ERK, anti-ERK, anti-p-AKT, anti-AKT, anti-GAPDH or β-actin as a loading control)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with various concentrations of this compound or vehicle control for a specified time (e.g., 2-24 hours).
-
Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Scrape the cells and collect the lysate. Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Normalize the protein samples to the same concentration with lysis buffer and Laemmli sample buffer.
-
Boil the samples at 95°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and run the electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane again three times with TBST for 10 minutes each.
-
-
Detection and Analysis:
-
Incubate the membrane with ECL substrate according to the manufacturer's instructions.
-
Capture the chemiluminescent signal using an imaging system.
-
Analyze the band intensities to determine the relative levels of protein phosphorylation and expression. Normalize the protein of interest to the loading control.
-
Visualizations
Signaling Pathway Diagram
Caption: FGFR4 signaling pathway and the inhibitory action of this compound.
Experimental Workflow Diagram
Caption: Workflow for evaluating this compound effects on cancer cells.
Logical Relationship Diagram
Caption: Logical flow of this compound's therapeutic rationale.
Conclusion
This compound, exemplified by the potent covalent inhibitor CXF-007, demonstrates significant promise as a targeted therapeutic agent for cancers driven by aberrant FGFR4 signaling. The methodologies outlined in this guide provide a robust framework for the preclinical evaluation of this compound and other FGFR4 inhibitors. The quantitative data underscores the high potency of this class of compounds. Further in vivo studies are warranted to fully elucidate the therapeutic potential of this compound in a clinical setting. This in-depth guide serves as a valuable resource for researchers dedicated to advancing the field of targeted cancer therapy.
References
The Impact of Selective FGFR4 Inhibition on Tumor Angiogenesis and Metastasis: A Technical Overview of FGF401 (Roblitinib)
Notice: The compound "Fgfr4-IN-18" specified in the topic query did not yield specific public data. Therefore, this technical guide will focus on a well-characterized, selective FGFR4 inhibitor, FGF401 (roblitinib) , as a representative molecule to explore the effects of potent and selective FGFR4 inhibition on tumor angiogenesis and metastasis.
Introduction
The Fibroblast Growth Factor Receptor 4 (FGFR4) is a receptor tyrosine kinase that, upon activation by its primary ligand FGF19, plays a significant role in various cellular processes. In oncology, the FGF19-FGFR4 signaling axis has been identified as a key driver in the pathogenesis and progression of several cancers, most notably hepatocellular carcinoma (HCC). Dysregulation of this pathway is linked to increased tumor cell proliferation, survival, and the development of resistance to therapies. Consequently, selective inhibition of FGFR4 has emerged as a promising therapeutic strategy. This guide provides an in-depth technical overview of the preclinical data surrounding the selective FGFR4 inhibitor FGF401 (roblitinib), with a specific focus on its impact on tumor angiogenesis and metastasis.
FGF401 is a potent and highly selective, first-in-class, reversible-covalent small-molecule inhibitor of the kinase activity of FGFR4.[1] It demonstrates remarkable antitumor activity in preclinical models of HCC that are dependent on the FGF19-FGFR4 signaling pathway.[2]
Data Presentation
Table 1: In Vitro Efficacy of FGF401 (Roblitinib)
| Cell Line | Cancer Type | FGF19 Status | IC50 (nM) | Reference |
| HUH7 | Hepatocellular Carcinoma | High | 12 | [3] |
| Hep3B | Hepatocellular Carcinoma | High | 9 | [3] |
| JHH7 | Hepatocellular Carcinoma | High | 9 | [3] |
| HEPG2 | Hepatocellular Carcinoma | Low | >10,000 | [3] |
Table 2: In Vivo Efficacy of FGF401 (Roblitinib) in Xenograft Models
| Xenograft Model | Cancer Type | Treatment | Dosing Schedule | Tumor Growth Inhibition (%) | Key Findings | Reference |
| Hep3B | Hepatocellular Carcinoma | FGF401 (30 mg/kg) | b.i.d., p.o. | Maximal inhibition | Controlled tumor growth to stasis at 10 mg/kg. | [3] |
| High FGF19-expressing HCC PDX | Hepatocellular Carcinoma | FGF401 (20 mg/kg) | b.i.d., p.o. | 83.5 | Potent growth inhibition in high FGF19 models. | Huynh et al., 2020 |
| High FGF19-expressing HCC PDX | Hepatocellular Carcinoma | FGF401 (30 mg/kg) | b.i.d., p.o. | 86.8 | Prolonged overall survival of mice. | Huynh et al., 2020 |
| High FGF19-expressing HCC PDX | Hepatocellular Carcinoma | FGF401 (40 mg/kg) | b.i.d., p.o. | 87.0 | Synergistic antitumor activity with vinorelbine. | Huynh et al., 2020 |
Table 3: Effects of FGF401 (Roblitinib) on Angiogenesis and Metastasis Markers
| Assay | Model System | Treatment | Key Finding | Quantitative Change | Reference |
| Immunohistochemistry (CD31) | High FGF19-expressing HCC PDX | FGF401 (30 mg/kg, b.i.d.) | Increased blood vessel density (vessel normalization) | Data not specified | Huynh et al., 2020 |
| Western Blot | High FGF19-expressing HCC PDX | FGF401 (30 mg/kg, b.i.d.) | Downregulation of proteins involved in metastasis and angiogenesis | Data not specified | [4] |
Experimental Protocols
In Vitro Cell Proliferation Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of FGF401 on various cancer cell lines.
Methodology:
-
Cell Seeding: Cancer cell lines (e.g., HUH7, Hep3B, JHH7, HEPG2) are seeded in 96-well plates at a density of 3,000-5,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with a serial dilution of FGF401 (typically ranging from 0.1 nM to 10 µM) or DMSO as a vehicle control.
-
Incubation: Plates are incubated for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Viability Assessment: Cell viability is assessed using a commercial assay such as CellTiter-Glo® (Promega), which measures ATP levels as an indicator of metabolically active cells.
-
Data Analysis: Luminescence is measured using a plate reader. The data is normalized to the vehicle control, and IC50 values are calculated using a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) in GraphPad Prism or similar software.
In Vivo Xenograft Model
Objective: To evaluate the anti-tumor efficacy of FGF401 in a preclinical in vivo setting.
Methodology:
-
Cell Implantation: 5-10 million human cancer cells (e.g., Hep3B) in a suspension of Matrigel/PBS are subcutaneously injected into the flank of immunocompromised mice (e.g., nude mice).
-
Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Mice are then randomized into treatment and control groups.
-
Drug Administration: FGF401 is administered orally (p.o.) via gavage at specified doses (e.g., 10, 30, 100 mg/kg) and schedules (e.g., twice daily, b.i.d.). The vehicle control group receives the formulation buffer.[3]
-
Tumor Measurement: Tumor volume is measured 2-3 times per week using calipers, and calculated using the formula: (Length x Width²)/2. Body weight is also monitored as an indicator of toxicity.
-
Endpoint and Analysis: The study is terminated when tumors in the control group reach a predetermined size or after a specified duration. Tumor growth inhibition is calculated as the percentage difference in the mean tumor volume between the treated and control groups. Tumors may be excised for further pharmacodynamic analysis (e.g., Western blot, immunohistochemistry).
Immunohistochemistry for Microvessel Density
Objective: To assess the effect of FGF401 on tumor angiogenesis by quantifying microvessel density (MVD).
Methodology:
-
Tissue Preparation: Excised tumors from in vivo studies are fixed in formalin and embedded in paraffin. 5 µm sections are cut and mounted on slides.
-
Staining: Slides are deparaffinized, rehydrated, and subjected to antigen retrieval. Endothelial cells are stained using an antibody against CD31. A secondary antibody conjugated to a detection system (e.g., HRP-DAB) is used for visualization.
-
Imaging and Quantification: Stained slides are imaged using a light microscope. MVD is quantified by counting the number of CD31-positive vessels in several high-power fields per tumor section.[5][6]
Mandatory Visualization
Caption: FGFR4 Signaling Pathway and Inhibition by FGF401 (Roblitinib).
Caption: Experimental Workflow for Preclinical Evaluation of FGF401.
Discussion
The preclinical data for FGF401 (roblitinib) robustly demonstrates its potent and selective inhibition of the FGF19-FGFR4 signaling pathway. This targeted inhibition translates to significant anti-tumor efficacy in hepatocellular carcinoma models characterized by high FGF19 expression.
Impact on Tumor Angiogenesis: Interestingly, one study reported that treatment with FGF401 led to "blood vessel normalization" rather than a reduction in microvessel density.[7] This phenomenon, also observed with some anti-angiogenic therapies, suggests a potential remodeling of the tumor vasculature to a more mature and less leaky state. This can alleviate tumor hypoxia and improve the delivery and efficacy of concomitant therapies. The combination of FGF401 and everolimus was shown to reduce tumor hypoxia through this mechanism.[4] The FGF/FGFR signaling pathway is known to play a role in angiogenesis, and its inhibition can have complex effects on the tumor microenvironment beyond simply reducing the number of blood vessels.[8]
Impact on Tumor Metastasis: The FGF19-FGFR4 axis is implicated in promoting tumor cell migration and invasion, key steps in the metastatic cascade. Preclinical studies have shown that combining FGF401 with other agents can lead to the downregulation of key proteins involved in metastasis.[4] While direct quantitative data on the reduction of metastatic nodules in preclinical models treated with FGF401 alone is not readily available in the reviewed literature, the inhibition of the downstream signaling pathways, such as the RAS-RAF-MEK-ERK pathway, is expected to reduce the migratory and invasive potential of tumor cells. Standard in vitro assays, such as wound healing and transwell migration assays, would be instrumental in quantifying the direct anti-migratory and anti-invasive effects of FGF401.
Conclusion
FGF401 (roblitinib) is a highly selective and potent FGFR4 inhibitor with significant preclinical anti-tumor activity in FGF19-driven cancers. Its impact on the tumor microenvironment is multifaceted, influencing not only direct tumor cell proliferation but also processes critical for tumor progression, such as angiogenesis and metastasis. The observed "blood vessel normalization" suggests a complex and potentially beneficial modulation of the tumor vasculature. The downregulation of metastasis-related proteins further supports the potential of FGF401 to control metastatic disease. Further studies are warranted to fully elucidate the quantitative impact of FGF401 on metastatic colonization and to explore its full potential in combination with other anti-cancer agents.
References
- 1. FGF401, A First-In-Class Highly Selective and Potent FGFR4 Inhibitor for the Treatment of FGF19-Driven Hepatocellular Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A first-in-human phase 1/2 study of FGF401 and combination of FGF401 with spartalizumab in patients with hepatocellular carcinoma or biomarker-selected solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. News - roblitinib (FGF401) - LARVOL VERI [veri.larvol.com]
- 5. Role of Microvessel Density and Vascular Endothelial Growth Factor in Angiogenesis of Hematological Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. europeanreview.org [europeanreview.org]
- 7. FGF401 and vinorelbine synergistically mediate antitumor activity and vascular normalization in FGF19-dependent hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Basic fibroblast growth factor induces angiogenesis in vitro - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling Fgfr4-IN-18: A Technical Guide to a Novel β-Carboline-Based Compound with Anti-Cancer Properties
For Immediate Release
This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activities of Fgfr4-IN-18, a novel compound identified for its potential in cancer research. This document is intended for researchers, scientists, and professionals in drug development, offering a detailed look at the available data and experimental methodologies associated with this molecule.
Chemical Structure and Properties
This compound, also referred to as compound 8z, is a heterobivalent β-carboline derivative. Its chemical formula is C32H35Cl2N9O6. The structure is characterized by an N-acylhydrazone bond linking the β-carboline moieties.
| Property | Value |
| Molecular Formula | C32H35Cl2N9O6 |
| Alternate Name | Compound 8z |
| Classification | Heterobivalent β-carboline |
| Therapeutic Area | Oncology (research) |
Biological Activity and In Vitro Studies
This compound has demonstrated cytotoxic effects against a panel of human and murine cancer cell lines. The half-maximal inhibitory concentration (IC50) values from in vitro studies are summarized below.[1][2][3]
| Cell Line | Cancer Type | IC50 (µM) |
| LLC | Lewis Lung Carcinoma | 9.9 ± 0.9 |
| BGC-823 | Gastric Carcinoma | 8.6 ± 1.4 |
| CT-26 | Murine Colon Carcinoma | 6.2 ± 2.5 |
| Bel-7402 | Liver Carcinoma | 9.9 ± 0.5 |
| MCF-7 | Breast Carcinoma | 5.7 ± 1.2 |
It is important to note that while commercial vendors list this compound as an inhibitor of Fibroblast Growth Factor Receptor 4 (FGFR4), the primary scientific literature available for "compound 8z" focuses on its anti-angiogenic and general cytotoxic properties without explicitly mentioning or confirming its activity against FGFR4.[1][2][3] Further research is required to validate its specific mechanism of action and its purported inhibitory effect on the FGFR4 signaling pathway.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the primary literature for this compound (compound 8z).
Synthesis of this compound (Compound 8z)
The synthesis of this compound and its analogues involves a multi-step process starting from L-tryptophan. The key steps include the synthesis of monovalent β-carboline precursors followed by the formation of the N-acylhydrazone bond to create the heterobivalent structure.
Experimental Workflow for Synthesis:
References
- 1. Design, Synthesis, and Biological Evaluation of Novel N-Acylhydrazone Bond Linked Heterobivalent β-Carbolines as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, and Biological Evaluation of Novel N-Acylhydrazone Bond Linked Heterobivalent β-Carbolines as Potential Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Preliminary In Vitro Studies with Fgfr4-IN-18: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fibroblast growth factor receptor 4 (FGFR4) has emerged as a significant therapeutic target in oncology, particularly in hepatocellular carcinoma and other solid tumors where its signaling pathway is frequently dysregulated.[1][2] The development of selective FGFR4 inhibitors is a key focus of modern drug discovery. This technical guide provides a comprehensive overview of the preliminary in vitro evaluation of Fgfr4-IN-18, a novel inhibitor of FGFR4. This document outlines the core methodologies, data interpretation, and signaling pathway context necessary for researchers investigating this and similar compounds. While specific experimental data for this compound is not yet publicly available, this guide presents a framework of established in vitro assays and representative data based on the characterization of other selective FGFR4 inhibitors.
Data Presentation: In Vitro Activity of this compound
The following tables summarize the expected quantitative data from key in vitro assays designed to characterize the potency and selectivity of an FGFR4 inhibitor.
Table 1: Biochemical Assay Data
| Assay Type | Target | Parameter | This compound (Representative Value) |
| Kinase Inhibition Assay | FGFR4 | IC50 | < 10 nM |
| Kinase Inhibition Assay | FGFR1 | IC50 | > 1 µM |
| Kinase Inhibition Assay | FGFR2 | IC50 | > 1 µM |
| Kinase Inhibition Assay | FGFR3 | IC50 | > 500 nM |
Table 2: Cellular Assay Data
| Assay Type | Cell Line | Parameter | This compound (Representative Value) |
| Cell Viability Assay | Hep3B | IC50 | < 50 nM |
| Cell Viability Assay | HuH-7 | IC50 | < 100 nM |
| Target Engagement Assay | Hep3B | EC50 | < 20 nM |
| Downstream Signaling Assay | Hep3B | IC50 | < 30 nM (p-FRS2 inhibition) |
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols are based on established techniques for characterizing FGFR4 inhibitors.
Biochemical Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This assay quantifies the kinase activity of purified FGFR4 enzyme by measuring the amount of ADP produced in the kinase reaction.
Materials:
-
Recombinant human FGFR4 enzyme
-
This compound (or other test compounds)
-
ATP
-
Poly(Glu, Tyr) 4:1 substrate
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
96-well plates
Procedure:
-
Prepare serial dilutions of this compound in kinase buffer.
-
Add 5 µL of the diluted compound to the wells of a 96-well plate.
-
Add 10 µL of a solution containing the FGFR4 enzyme and substrate to each well.
-
Initiate the kinase reaction by adding 10 µL of ATP solution to each well.
-
Incubate the plate at 30°C for 1 hour.
-
Stop the reaction and measure the amount of ADP produced by following the ADP-Glo™ Kinase Assay Kit protocol.
-
Luminescence is measured using a plate reader.
-
Data is normalized to controls (no inhibitor and no enzyme) and IC50 values are calculated using non-linear regression analysis.
Cellular Proliferation Assay (MTT Assay)
This colorimetric assay assesses the effect of this compound on the viability and proliferation of cancer cell lines that are dependent on FGFR4 signaling.
Materials:
-
FGFR4-dependent cancer cell lines (e.g., Hep3B, HuH-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000 cells per well and allow them to adhere overnight.
-
Treat the cells with serial dilutions of this compound for 72 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Western Blot Analysis of Downstream Signaling
This technique is used to assess the inhibitory effect of this compound on the phosphorylation of key downstream signaling proteins in the FGFR4 pathway.
Materials:
-
FGFR4-dependent cancer cell lines
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies against p-FGFR, FGFR, p-FRS2, FRS2, p-ERK, ERK, and a loading control (e.g., GAPDH or β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
SDS-PAGE gels and blotting equipment
Procedure:
-
Culture cells to 70-80% confluency and then serum-starve overnight.
-
Treat the cells with various concentrations of this compound for 2-4 hours.
-
Stimulate the cells with a ligand such as FGF19 for 15-30 minutes, if necessary.
-
Lyse the cells and determine the protein concentration of the lysates.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using an ECL substrate and an imaging system.
-
Quantify band intensities to determine the extent of inhibition of phosphorylation.
Mandatory Visualizations
FGFR4 Signaling Pathway
Caption: FGFR4 signaling cascade and point of inhibition by this compound.
Experimental Workflow for Cellular Proliferation Assay
Caption: Workflow for determining cell viability using the MTT assay.
References
Therapeutic Potential of Selective FGFR4 Inhibition in Preclinical Models: A Technical Guide
Disclaimer: The compound "Fgfr4-IN-18" specified in the topic query did not yield specific results in searches of publicly available scientific literature. Therefore, this guide focuses on well-characterized, potent, and selective small-molecule inhibitors of Fibroblast Growth Factor Receptor 4 (FGFR4), such as Roblitinib (FGF401) and Fisogatinib (BLU-554), to explore the therapeutic potential of this drug class in preclinical settings. These compounds serve as representative examples of selective FGFR4 inhibitors.
Introduction
The Fibroblast Growth Factor (FGF) signaling pathway is a crucial regulator of embryonic development, tissue homeostasis, and metabolism.[1] Dysregulation of this pathway, particularly through the FGF19-FGFR4 axis, has been identified as a significant oncogenic driver in several malignancies, most notably hepatocellular carcinoma (HCC).[1][2] FGFR4, a receptor tyrosine kinase, is the primary receptor for FGF19.[3] In certain cancers, amplification or overexpression of FGF19 creates an autocrine loop that constitutively activates FGFR4, leading to uncontrolled cell proliferation and survival.[2][3]
This dependency presents a compelling therapeutic target. Selective inhibition of FGFR4 offers a precision medicine approach to treat cancers driven by the FGF19-FGFR4 signaling axis.[4] FGFR4's unique structural features, including a cysteine residue (Cys552) in the kinase pocket not present in other FGFR family members, have enabled the development of highly selective inhibitors.[3][5] This guide provides an in-depth overview of the preclinical data for leading selective FGFR4 inhibitors, detailing their mechanism of action, anti-tumor activity in various models, and the experimental protocols used for their evaluation.
Mechanism of Action and Signaling Pathway
Activation of FGFR4 by its ligand FGF19, in complex with the co-receptor β-klotho (KLB), triggers receptor dimerization and autophosphorylation of its intracellular kinase domain.[4] This initiates a cascade of downstream signaling events, primarily through the RAS-MAPK and PI3K-AKT pathways, which promote cell proliferation, survival, and migration.[6]
Selective FGFR4 inhibitors, such as Roblitinib and Fisogatinib, are ATP-competitive small molecules that bind to the kinase domain of FGFR4.[7][8] Roblitinib is a reversible-covalent inhibitor that forms a hemithioacetal interaction with Cys552, conferring high potency and selectivity.[1][5] Fisogatinib is also a highly selective, orally active inhibitor of FGFR4.[8] By blocking the kinase activity, these inhibitors prevent downstream signaling, leading to cell cycle arrest, apoptosis, and inhibition of tumor growth in FGFR4-dependent cancer models.[6][9]
Figure 1: Simplified FGFR4 signaling pathway and point of inhibition.
Quantitative Preclinical Data
The efficacy of selective FGFR4 inhibitors has been quantified through various in vitro and in vivo preclinical studies. Key metrics include biochemical potency (IC50), cellular activity, and anti-tumor efficacy in xenograft models.
In Vitro Potency and Selectivity
Biochemical assays are used to determine the concentration of the inhibitor required to reduce the activity of the isolated FGFR4 kinase by 50% (IC50). These assays demonstrate the high potency and selectivity of compounds like Roblitinib and Fisogatinib for FGFR4 over other FGFR family members and a broad range of other kinases.
| Compound | Target | IC50 (nM) | Selectivity vs. FGFR1-3 | Reference |
| Roblitinib (FGF401) | FGFR4 | 1.9 | >1000-fold | [7][10] |
| Fisogatinib (BLU-554) | FGFR4 | 5 | >120-fold | [8][11] |
| FGFR1 | 624 | [11] | ||
| FGFR2 | >1000 | [11] | ||
| FGFR3 | 2203 | [11] |
Table 1: Biochemical Potency and Selectivity of Representative FGFR4 Inhibitors.
In Vitro Cellular Activity
Cell-based assays measure the effect of FGFR4 inhibitors on the proliferation of cancer cell lines that are dependent on the FGF19-FGFR4 signaling axis.
| Cell Line | Cancer Type | Compound | IC50 (nM) | Reference |
| HUH7 | Hepatocellular Carcinoma | Roblitinib (FGF401) | 12 | [10] |
| Hep3B | Hepatocellular Carcinoma | Roblitinib (FGF401) | 9 | [10] |
| JHH7 | Hepatocellular Carcinoma | Roblitinib (FGF401) | 9 | [10] |
Table 2: Anti-proliferative Activity of Roblitinib (FGF401) in FGF19-driven HCC Cell Lines.
In Vivo Anti-Tumor Efficacy
The therapeutic potential of FGFR4 inhibitors is evaluated in vivo using animal models, typically immunodeficient mice bearing tumors derived from human cancer cell lines (CDX) or patient tumors (PDX).
| Model | Compound | Dose & Schedule | Outcome | Reference |
| Hep3B Xenograft | Roblitinib (FGF401) | 30 mg/kg, b.i.d., p.o. | Maximal tumor growth inhibition (stasis) | [10] |
| Hep3B Xenograft | Fisogatinib (BLU-554) | Not specified | Potent, dose-dependent tumor regression | [12] |
| LIX-066 (PDX) | Fisogatinib (BLU-554) | Not specified | Potent, dose-dependent tumor regression | [12] |
Table 3: In Vivo Efficacy of Selective FGFR4 Inhibitors in HCC Xenograft Models.
Experimental Protocols and Workflows
Standardized methodologies are crucial for the preclinical evaluation of therapeutic compounds. Below are outlines of key experimental protocols used to assess FGFR4 inhibitors.
Kinase Inhibition Assay (Biochemical)
This assay measures the direct inhibitory effect of a compound on the enzymatic activity of the FGFR4 kinase domain.
-
Reagents : Recombinant human FGFR4 kinase domain, ATP, substrate peptide (e.g., poly-Glu-Tyr), test compound (inhibitor).
-
Procedure :
-
The kinase, substrate, and varying concentrations of the inhibitor are incubated in a buffer solution.
-
The reaction is initiated by adding a fixed concentration of ATP.
-
After a set incubation period, the reaction is stopped.
-
The amount of phosphorylated substrate is quantified, typically using a luminescence-based assay (e.g., ADP-Glo) or radioisotope labeling.
-
-
Data Analysis : The percentage of inhibition at each compound concentration is calculated relative to a no-inhibitor control. An IC50 curve is generated to determine the concentration at which 50% inhibition occurs.
Cell Proliferation Assay
This assay assesses the ability of an inhibitor to stop the growth of cancer cells in culture.
-
Cell Lines : FGF19-dependent HCC cell lines (e.g., Hep3B, HUH7) are cultured under standard conditions.
-
Procedure :
-
Cells are seeded into 96-well plates and allowed to adhere overnight.
-
The culture medium is replaced with fresh medium containing serial dilutions of the test inhibitor.
-
Cells are incubated for a period of 3-5 days.
-
Cell viability is measured using a reagent such as CellTiter-Glo (measures ATP) or by staining with crystal violet.
-
-
Data Analysis : Viability data is normalized to vehicle-treated controls, and IC50 values are calculated from the dose-response curves.
In Vivo Xenograft Tumor Model
This protocol evaluates the anti-tumor efficacy of an inhibitor in a living organism.
-
Animal Model : Immunocompromised mice (e.g., nude or SCID) are used.
-
Procedure :
-
Human HCC cells (e.g., 5-10 million Hep3B cells) are injected subcutaneously into the flank of each mouse.
-
Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
-
Mice are randomized into vehicle control and treatment groups.
-
The inhibitor is administered orally (p.o.) via gavage at a specified dose and schedule (e.g., 30 mg/kg, twice daily).[10]
-
Tumor volume and body weight are measured regularly (e.g., 2-3 times per week).
-
-
Endpoint Analysis : At the end of the study, tumors may be excised for pharmacodynamic analysis (e.g., Western blot for phosphorylated FGFR4) to confirm target engagement.
-
Data Analysis : Tumor growth inhibition (TGI) or regression is calculated by comparing the tumor volumes in the treated groups to the vehicle control group.
Figure 2: General workflow for a preclinical xenograft efficacy study.
Conclusion
Preclinical models provide compelling evidence for the therapeutic potential of selective FGFR4 inhibition. Potent and highly selective inhibitors like Roblitinib (FGF401) and Fisogatinib (BLU-554) have demonstrated robust anti-tumor activity in vitro and in vivo in cancer models characterized by an activated FGF19-FGFR4 signaling axis.[1][9] These findings have validated FGFR4 as a druggable oncogenic driver, particularly in a subset of hepatocellular carcinoma, and have provided a strong rationale for their ongoing clinical evaluation.[9][12] Future preclinical work may focus on overcoming potential resistance mechanisms and exploring rational combination therapies to enhance the efficacy of FGFR4-targeted treatments.[13]
References
- 1. FGF401, A First-In-Class Highly Selective and Potent FGFR4 Inhibitor for the Treatment of FGF19-Driven Hepatocellular Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [PDF] FGF401, A First-In-Class Highly Selective and Potent FGFR4 Inhibitor for the Treatment of FGF19-Driven Hepatocellular Cancer | Semantic Scholar [semanticscholar.org]
- 3. pnas.org [pnas.org]
- 4. Discovery of Selective, Covalent FGFR4 Inhibitors with Antitumor Activity in Models of Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. hydi.um.edu.mt [hydi.um.edu.mt]
- 6. BLU-554, A selective inhibitor of FGFR4, exhibits anti-tumour activity against gastric cancer in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. A first-in-human phase 1/2 study of FGF401 and combination of FGF401 with spartalizumab in patients with hepatocellular carcinoma or biomarker-selected solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. selleckchem.com [selleckchem.com]
- 12. aacrjournals.org [aacrjournals.org]
- 13. News - roblitinib (FGF401) - LARVOL VERI [veri.larvol.com]
Methodological & Application
Application Notes and Protocols for Fgfr4-IN-18 in In Vitro Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fibroblast growth factor receptor 4 (FGFR4) is a receptor tyrosine kinase that plays a crucial role in various cellular processes, including cell proliferation, differentiation, and metabolism.[1][2][3] Dysregulation of the FGFR4 signaling pathway, often through overexpression of its ligand FGF19, is implicated in the progression of several cancers, particularly hepatocellular carcinoma (HCC) and certain breast cancers.[4][5] This makes FGFR4 an attractive therapeutic target for cancer drug development. Fgfr4-IN-18 is an inhibitor of FGFR4 intended for cancer research.[6][7] These application notes provide detailed protocols for in vitro cell-based assays to characterize the activity of this compound.
Mechanism of Action
Upon binding of its ligand, such as FGF19, FGFR4 dimerizes and undergoes autophosphorylation, activating downstream signaling cascades. Key pathways activated by FGFR4 include the RAS-MAPK and PI3K-AKT pathways, which are critical for cell proliferation and survival.[1][2][3] FGFR4 activation also leads to the phosphorylation of FGFR substrate 2 (FRS2), a key adaptor protein that mediates the activation of these downstream pathways.[5] this compound is designed to inhibit the kinase activity of FGFR4, thereby blocking the phosphorylation of FRS2 and subsequent activation of pro-survival signaling.
Data Presentation
As specific quantitative data for this compound is not publicly available, the following tables provide an illustrative example of how to present experimental results for an FGFR4 inhibitor. The values are hypothetical and intended to serve as a template for data generated from the described protocols.
Table 1: In Vitro IC50 Values of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | FGFR4 Status | IC50 (nM) |
| Hep3B | Hepatocellular Carcinoma | FGF19 Amplification | Example: 50 |
| Huh7 | Hepatocellular Carcinoma | High FGFR4 Expression | Example: 120 |
| MDA-MB-453 | Breast Cancer | FGFR4 Activating Mutation | Example: 35 |
| MCF-7 | Breast Cancer | Low FGFR4 Expression | Example: >10,000 |
Table 2: Effect of this compound on Downstream Signaling
| Cell Line | Treatment (100 nM) | p-FRS2 Inhibition (%) | p-ERK1/2 Inhibition (%) |
| Hep3B | This compound | Example: 85 | Example: 78 |
| MDA-MB-453 | This compound | Example: 92 | Example: 88 |
Signaling Pathway Diagram
Caption: FGFR4 signaling pathway and the inhibitory action of this compound.
Experimental Protocols
Cell Proliferation Assay (MTS/WST-1)
This assay determines the effect of this compound on the proliferation of cancer cell lines.
Workflow Diagram
Caption: Workflow for the cell proliferation assay.
Methodology
-
Cell Seeding: Seed cancer cells (e.g., Hep3B, MDA-MB-453) in 96-well plates at a density of 2,000-5,000 cells per well in 100 µL of appropriate growth medium.
-
Adherence: Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow cells to attach.
-
Treatment: Prepare serial dilutions of this compound in growth medium. Remove the existing medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known FGFR4 inhibitor).
-
Incubation: Incubate the plates for 72 hours at 37°C and 5% CO2.
-
Reagent Addition: Add 20 µL of MTS or WST-1 reagent to each well.
-
Incubation: Incubate the plates for 1-4 hours at 37°C.
-
Measurement: Measure the absorbance at 490 nm for MTS or 450 nm for WST-1 using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a non-linear regression analysis.
Western Blot Analysis of FRS2 Phosphorylation
This protocol is used to assess the inhibitory effect of this compound on the phosphorylation of FRS2, a direct substrate of FGFR4.
Workflow Diagram
Caption: Workflow for Western blot analysis of FRS2 phosphorylation.
Methodology
-
Cell Culture: Seed cells in 6-well plates and grow to 70-80% confluency.
-
Serum Starvation (Optional): To reduce basal signaling, serum-starve the cells for 4-6 hours prior to treatment.
-
Treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulation: Stimulate the cells with a predetermined optimal concentration of FGF19 (e.g., 50 ng/mL) for 15-30 minutes.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Antibody Incubation: Block the membrane and incubate with primary antibodies against phospho-FRS2 (Tyr196), total FRS2, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection and Analysis: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and quantify the band intensities using densitometry software. Normalize the phospho-FRS2 signal to total FRS2 and the loading control.
Conclusion
The provided protocols offer a robust framework for the in vitro evaluation of this compound. By employing these cell-based assays, researchers can effectively characterize the potency and mechanism of action of this FGFR4 inhibitor, contributing to the development of novel cancer therapeutics. It is recommended to optimize assay conditions, such as cell seeding density and treatment times, for each specific cell line used.
References
- 1. Approaches to selective fibroblast growth factor receptor 4 inhibition through targeting the ATP-pocket middle-hinge region - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of Selective, Covalent FGFR4 Inhibitors with Antitumor Activity in Models of Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. FGFR4-IN-18_TargetMol [targetmol.com]
Application Notes and Protocols for the Use of a Selective FGFR4 Inhibitor in a Xenograft Mouse Model of Liver Cancer
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the utilization of a selective Fibroblast Growth Factor Receptor 4 (FGFR4) inhibitor in a xenograft mouse model of hepatocellular carcinoma (HCC). Due to the lack of specific public data for a compound designated "Fgfr4-IN-18," this document provides a detailed protocol using a well-characterized selective FGFR4 inhibitor, BLU-554 (Fisogatinib), as a representative agent. Researchers using "this compound" or other novel FGFR4 inhibitors should use this information as a robust starting point and adapt the protocols based on the specific properties of their compound.
Introduction to FGFR4 Inhibition in Liver Cancer
Hepatocellular carcinoma (HCC) is a primary malignancy of the liver and a leading cause of cancer-related death worldwide. A subset of HCC tumors exhibits aberrant activation of the FGF19-FGFR4 signaling pathway, which plays a crucial role in tumor cell proliferation, survival, and migration.[1][2] This makes FGFR4 a compelling therapeutic target for the development of targeted cancer therapies. Selective FGFR4 inhibitors are designed to specifically block the kinase activity of FGFR4, thereby inhibiting downstream signaling and suppressing tumor growth in HCC models with an activated FGF19-FGFR4 axis.[1] Preclinical studies using xenograft mouse models are essential for evaluating the in vivo efficacy and pharmacodynamic effects of these inhibitors.
Signaling Pathway
The FGF19-FGFR4 signaling cascade is a key driver in a subset of hepatocellular carcinomas. The diagram below illustrates the mechanism of action for a selective FGFR4 inhibitor.
Caption: FGF19-FGFR4 Signaling Pathway and Inhibition.
Quantitative Data Summary
The following table summarizes the in vivo efficacy of selective FGFR4 inhibitors in xenograft models of liver cancer from preclinical studies. This data can serve as a benchmark for evaluating novel FGFR4 inhibitors like this compound.
| Compound | Cell Line | Mouse Strain | Dosing Schedule | Tumor Growth Inhibition (TGI) | Reference |
| BLU-554 | Hep3B (FGF19 amplified) | Nude Mice | 100 mg/kg, BID, PO, 21 days | Complete tumor regression in 100% of mice | [3] |
| BLU-554 | Hep3B (FGF19 amplified) | Nude Mice | 200 mg/kg, QD, PO, 21 days | Complete tumor regression in 100% of mice | [3] |
| Compound 1 | Hep3B (Orthotopic) | SCID Mice | 100 mg/kg, BID, PO, 28 days | Tumor regression and sustained growth inhibition | [4] |
| Compound 1 | Huh7 (Sorafenib-resistant) | SCID Mice | 10, 30, 100 mg/kg, BID, PO, 11 days | Dose-dependent tumor growth inhibition | [4] |
Experimental Protocols
Establishment of a Subcutaneous Liver Cancer Xenograft Model
This protocol describes the establishment of a subcutaneous xenograft model using a human liver cancer cell line.
Caption: Experimental workflow for a xenograft study.
Materials:
-
Human hepatocellular carcinoma cell line (e.g., Hep3B, Huh7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Matrigel® Basement Membrane Matrix
-
6-8 week old female immunodeficient mice (e.g., BALB/c nude or SCID)
-
27-gauge needles and 1 mL syringes
-
Calipers
Procedure:
-
Cell Culture: Culture HCC cells in a 37°C, 5% CO2 incubator. Ensure cells are in the logarithmic growth phase and free of contamination.
-
Cell Preparation:
-
Wash the cells with PBS and detach them using Trypsin-EDTA.
-
Neutralize the trypsin with complete medium and centrifuge the cells.
-
Resuspend the cell pellet in a 1:1 mixture of serum-free medium and Matrigel® to a final concentration of 5 x 10^6 to 10 x 10^6 cells per 100 µL. Keep the cell suspension on ice.
-
-
Subcutaneous Injection:
-
Anesthetize the mouse.
-
Inject 100 µL of the cell suspension subcutaneously into the right flank of each mouse.
-
-
Tumor Monitoring:
-
Monitor the mice for tumor growth.
-
Measure tumor dimensions with calipers twice a week.
-
Calculate tumor volume using the formula: (Length x Width²) / 2.
-
Once tumors reach an average volume of 100-200 mm³, randomize the mice into treatment and control groups.
-
Preparation and Administration of this compound
Note: The following protocol is based on the administration of a representative selective FGFR4 inhibitor, BLU-554. The formulation and dosage for this compound should be optimized based on its specific physicochemical properties and preclinical toxicology data.
Materials:
-
This compound (or other selective FGFR4 inhibitor)
-
Vehicle solution (e.g., 0.5% methylcellulose in sterile water)
-
Oral gavage needles
-
Analytical balance
-
Vortex mixer and/or sonicator
Procedure:
-
Formulation Preparation:
-
On each day of dosing, prepare a fresh suspension of the FGFR4 inhibitor in the vehicle.
-
Weigh the required amount of the inhibitor and suspend it in the appropriate volume of vehicle to achieve the desired concentration (e.g., for a 100 mg/kg dose in a 20g mouse with a dosing volume of 10 mL/kg, the concentration would be 10 mg/mL).
-
Vortex or sonicate the suspension to ensure it is homogeneous.
-
-
Administration:
-
Administer the formulated inhibitor or vehicle to the mice via oral gavage.
-
The dosing volume is typically 10 mL/kg of body weight.
-
Follow the predetermined dosing schedule (e.g., once daily [QD] or twice daily [BID]).
-
Efficacy Evaluation and Endpoint Analysis
Procedure:
-
In-life Monitoring:
-
Continue to measure tumor volume and body weight twice weekly throughout the study.
-
Monitor the animals for any signs of toxicity.
-
-
Endpoint:
-
At the end of the study (e.g., after 21-28 days of treatment or when tumors in the control group reach a predetermined size), euthanize the mice.
-
Excise the tumors and record their final weight.
-
-
Tissue Analysis (Optional but Recommended):
-
Fix a portion of the tumor in 10% neutral buffered formalin for immunohistochemistry (IHC) analysis of biomarkers (e.g., p-FGFR4, Ki-67).
-
Snap-freeze a portion of the tumor in liquid nitrogen for Western blot analysis of downstream signaling proteins (e.g., p-ERK, p-AKT).
-
Logical Relationship Diagram
The following diagram illustrates the logical flow for evaluating a novel FGFR4 inhibitor in a preclinical setting.
Caption: Decision-making flowchart for preclinical evaluation.
Disclaimer: This document provides generalized protocols and should be adapted to the specific characteristics of the investigational compound and institutional guidelines. All animal experiments must be conducted in accordance with approved protocols from an Institutional Animal Care and Use Committee (IACUC).
References
- 1. First Selective Small Molecule Inhibitor of FGFR4 for the Treatment of Hepatocellular Carcinomas with an Activated FGFR4 Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. drugtargetreview.com [drugtargetreview.com]
- 4. Discovery of Selective, Covalent FGFR4 Inhibitors with Antitumor Activity in Models of Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Fgfr4-IN-18 in Preclinical Animal Studies
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: No specific in vivo dosage or administration data for Fgfr4-IN-18 has been identified in publicly available scientific literature. The following application notes and protocols are based on established methodologies for other selective FGFR4 inhibitors in preclinical animal models. These guidelines are intended to serve as a starting point for researchers to design and optimize their own in vivo studies with this compound.
Introduction to this compound
This compound is a small molecule inhibitor of Fibroblast Growth Factor Receptor 4 (FGFR4), a receptor tyrosine kinase.[1] The FGF/FGFR signaling pathway plays a crucial role in various cellular processes, including proliferation, differentiation, and migration.[1] Dysregulation of the FGFR4 signaling cascade, often through amplification of its ligand FGF19, is implicated in the pathogenesis of several cancers, particularly hepatocellular carcinoma (HCC).[2] this compound is designed to selectively target and inhibit the kinase activity of FGFR4, thereby blocking downstream signaling and impeding tumor growth.[1]
Mechanism of Action
Upon binding of its ligand, such as FGF19, FGFR4 undergoes dimerization and autophosphorylation, leading to the activation of downstream signaling pathways, primarily the RAS-MAPK and PI3K-AKT pathways. These pathways are critical for cell proliferation and survival. This compound, as an inhibitor, is expected to competitively bind to the ATP-binding pocket of the FGFR4 kinase domain, preventing its phosphorylation and subsequent activation of downstream effectors.
References
Application Notes and Protocols for Studying Fgfr4-IN-18 Target Engagement Using Co-immunoprecipitation Assays
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for utilizing co-immunoprecipitation (Co-IP) assays to investigate the target engagement of Fgfr4-IN-18, a selective inhibitor of Fibroblast Growth Factor Receptor 4 (Fgfr4). The provided methodologies are designed to enable researchers to effectively probe the interaction between this compound and its target protein within a cellular context, and to analyze the subsequent effects on downstream signaling pathways.
Introduction
Fibroblast Growth Factor Receptor 4 (Fgfr4) is a receptor tyrosine kinase that plays a crucial role in various physiological processes, including bile acid metabolism, and has been implicated as an oncogenic driver in several cancers, notably hepatocellular carcinoma. The aberrant activation of the Fgfr4 signaling pathway is often associated with tumor progression, making it an attractive target for therapeutic intervention.
This compound is a potent and selective inhibitor of Fgfr4. Understanding the direct interaction of this small molecule with its target protein is paramount for its development as a therapeutic agent. Co-immunoprecipitation is a powerful technique to study protein-protein interactions and can be adapted to demonstrate the engagement of a small molecule inhibitor with its target protein. This assay allows for the isolation of the target protein (Fgfr4) from a cell lysate, along with any interacting molecules. By treating cells with this compound, researchers can assess its binding to Fgfr4 and the subsequent impact on the formation of Fgfr4-containing protein complexes.
Quantitative Data
The following table summarizes the in vitro potency of this compound (also known as Compound KF7) against Fgfr4.
| Compound | Target | IC50 (nM) | Assay Type |
| This compound (Compound KF7) | Fgfr4 | 31.5 | Biochemical Assay |
Signaling Pathway
The Fgfr4 signaling cascade is initiated by the binding of its ligand, such as FGF19, leading to receptor dimerization and autophosphorylation of tyrosine residues in the intracellular domain. This activation creates docking sites for adaptor proteins, primarily FGF receptor substrate 2 (FRS2). Phosphorylated FRS2 recruits Growth factor receptor-bound protein 2 (GRB2), which in turn activates two major downstream pathways: the RAS-RAF-MEK-ERK (MAPK) pathway and the PI3K-AKT pathway. These pathways are pivotal in regulating cell proliferation, survival, and differentiation.
Caption: Fgfr4 Signaling Pathway and the inhibitory action of this compound.
Experimental Workflow
The co-immunoprecipitation workflow to study this compound target engagement involves several key steps. Initially, cells expressing Fgfr4 are cultured and treated with this compound or a vehicle control. Subsequently, the cells are lysed to release cellular proteins while maintaining protein-protein interactions. The Fgfr4 protein is then immunoprecipitated from the lysate using an anti-Fgfr4 antibody coupled to magnetic beads. After stringent washing to remove non-specific binders, the immunoprecipitated protein complexes are eluted and analyzed by Western blotting to detect Fgfr4 and its associated proteins.
Caption: Experimental workflow for Co-immunoprecipitation assay.
Experimental Protocols
Protocol 1: Co-immunoprecipitation of Fgfr4
This protocol details the steps to immunoprecipitate Fgfr4 from cell lysates treated with this compound to assess target engagement.
Materials:
-
Cells expressing Fgfr4 (e.g., Huh-7, Hep3B)
-
This compound (dissolved in DMSO)
-
Vehicle control (DMSO)
-
Phosphate-buffered saline (PBS), ice-cold
-
Co-IP Lysis Buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, supplemented with protease and phosphatase inhibitor cocktails just before use.
-
Anti-Fgfr4 antibody (validated for IP)
-
Isotype control IgG
-
Protein A/G magnetic beads
-
Wash Buffer: Co-IP Lysis Buffer without inhibitors
-
Elution Buffer: 1X SDS-PAGE sample buffer
-
Microcentrifuge tubes
-
Rotating shaker
-
Magnetic rack
Procedure:
-
Cell Culture and Treatment:
-
Culture Fgfr4-expressing cells to 80-90% confluency.
-
Treat cells with the desired concentration of this compound or vehicle (DMSO) for the specified duration (e.g., 2-4 hours).
-
-
Cell Lysis:
-
Aspirate the culture medium and wash the cells twice with ice-cold PBS.
-
Add an appropriate volume of ice-cold Co-IP Lysis Buffer to the cells.
-
Incubate on ice for 20-30 minutes with occasional gentle agitation.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Transfer the supernatant (clarified lysate) to a new pre-chilled tube.
-
Determine the protein concentration of the lysate using a BCA or Bradford assay.
-
-
Pre-clearing the Lysate (Optional but Recommended):
-
To an appropriate amount of lysate (e.g., 500 µg - 1 mg of total protein), add Protein A/G magnetic beads.
-
Incubate on a rotating shaker for 1 hour at 4°C.
-
Place the tube on a magnetic rack and transfer the supernatant to a new tube.
-
-
Immunoprecipitation:
-
To the pre-cleared lysate, add the anti-Fgfr4 antibody (use the manufacturer's recommended amount). As a negative control, add an equivalent amount of isotype control IgG to a separate aliquot of lysate.
-
Incubate on a rotating shaker for 2-4 hours or overnight at 4°C.
-
Add pre-washed Protein A/G magnetic beads to the lysate-antibody mixture.
-
Incubate on a rotating shaker for an additional 1-2 hours at 4°C.
-
-
Washing:
-
Place the tubes on a magnetic rack to capture the beads.
-
Carefully aspirate and discard the supernatant.
-
Resuspend the beads in 1 ml of ice-cold Wash Buffer.
-
Repeat the wash step 3-4 times to remove non-specifically bound proteins.
-
-
Elution:
-
After the final wash, remove all residual wash buffer.
-
Resuspend the beads in 30-50 µL of 1X SDS-PAGE sample buffer.
-
Boil the samples at 95-100°C for 5-10 minutes to elute the immunoprecipitated proteins and denature them for SDS-PAGE.
-
Place the tubes on a magnetic rack and collect the supernatant containing the eluted proteins.
-
Protocol 2: Western Blot Analysis
This protocol is for the analysis of the immunoprecipitated samples to confirm the presence of Fgfr4 and assess the co-precipitation of downstream signaling molecules.
Materials:
-
Eluted immunoprecipitated samples
-
SDS-PAGE gels
-
Running buffer
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-Fgfr4, anti-FRS2, anti-GRB2, etc.)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
SDS-PAGE and Protein Transfer:
-
Load the eluted samples and an input control (a small fraction of the initial cell lysate) onto an SDS-PAGE gel.
-
Run the gel to separate the proteins by size.
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-Fgfr4) diluted in blocking buffer overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection:
-
Incubate the membrane with a chemiluminescent substrate according to the manufacturer's instructions.
-
Capture the signal using an imaging system.
-
Expected Results:
-
Input Lanes: Should show the presence of Fgfr4 and downstream signaling proteins in the initial cell lysate.
-
IgG Control Lanes: Should not show a band for Fgfr4, indicating the specificity of the anti-Fgfr4 antibody.
-
Anti-Fgfr4 IP Lanes (Vehicle-treated): A strong band for Fgfr4 should be detected. Bands for interacting proteins like FRS2 and GRB2 may also be present, indicating the formation of the signaling complex.
-
Anti-Fgfr4 IP Lanes (this compound-treated): A strong band for Fgfr4 should still be present. The intensity of bands for interacting proteins (e.g., FRS2, GRB2) may be reduced, suggesting that this compound binding to Fgfr4 disrupts the formation or stability of the signaling complex. This provides evidence of target engagement.
By following these protocols, researchers can effectively utilize co-immunoprecipitation assays to gain valuable insights into the mechanism of action of this compound and its engagement with the Fgfr4 target in a cellular environment.
Troubleshooting & Optimization
Technical Support Center: Interpreting Unexpected Results in FGFR4 Functional Assays
Welcome to the technical support center for researchers utilizing Fibroblast Growth Factor Receptor 4 (FGFR4) inhibitors. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you interpret unexpected results in your functional assays. The information provided here uses "Fgfr4-IN-18" as a representative selective inhibitor to illustrate common challenges and solutions in the field.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for selective FGFR4 inhibitors like this compound?
A1: Selective FGFR4 inhibitors are typically small molecules designed to bind to the ATP-binding pocket of the FGFR4 kinase domain. Many specific inhibitors achieve selectivity by forming a covalent bond with a unique cysteine residue (Cys552) present in FGFR4 but not in other FGFR family members (FGFR1-3).[1][2][3] This irreversible binding prevents ATP from associating with the kinase, thereby inhibiting autophosphorylation and the activation of downstream signaling pathways.
Q2: Which downstream signaling pathways are affected by FGFR4 inhibition?
A2: FGFR4 activation principally triggers the MAPK/ERK and PI3K/AKT signaling cascades.[1][4][5] Upon ligand binding (e.g., FGF19), FGFR4 dimerizes and autophosphorylates, creating docking sites for adaptor proteins like FGFR substrate 2 (FRS2).[1][2] FRS2 then recruits other proteins that activate these key pathways, promoting cell proliferation, survival, and differentiation.[1][5] Inhibition of FGFR4 should lead to a reduction in the phosphorylation of key proteins in these pathways, such as ERK and AKT.
Q3: Why might I observe incomplete inhibition of cell proliferation in FGF19-driven cancer cell lines treated with this compound?
A3: While FGFR4 is a key driver in many FGF19-amplified cancers, redundancy with other FGFRs, such as FGFR3, can lead to intrinsic resistance to selective FGFR4 inhibitors.[3] Even with complete inhibition of FGFR4, signaling through other FGFRs present in the cancer cells can maintain downstream pathway activation and promote cell survival and proliferation.[3] Transcriptome analysis can help identify the expression of other FGFR family members in your cell line.
Q4: My in vitro assays show potent inhibition, but the in vivo anti-tumor effect is weaker than expected. What could be the reason?
A4: Several factors can contribute to a discrepancy between in vitro and in vivo results. These include pharmacokinetic properties of the inhibitor (e.g., poor bioavailability, rapid metabolism), the tumor microenvironment providing alternative survival signals, or the development of resistance mechanisms in the tumor. Additionally, the complexity of the tumor's genetic landscape, including co-occurring mutations, might provide escape pathways.
Q5: Are there known off-target effects associated with FGFR inhibitors?
A5: While selective FGFR4 inhibitors are designed to minimize off-target effects, cross-reactivity with other kinases can occur. Pan-FGFR inhibitors, which target FGFR1-3 as well, are associated with class-specific toxicities like hyperphosphatemia (due to FGFR1 inhibition) and gastrointestinal issues.[1] Even with selective inhibitors, it is crucial to perform kinome profiling to understand the full spectrum of potential off-targets.
Troubleshooting Guides
Problem 1: Inconsistent IC50 values in biochemical kinase assays.
| Potential Cause | Recommended Solution |
| Inhibitor Precipitation | Visually inspect the highest concentrations of your inhibitor in the assay buffer for any signs of precipitation. Determine the solubility of this compound in your specific assay buffer. If solubility is an issue, consider using a different solvent or lowering the top concentration. |
| ATP Concentration | Ensure the ATP concentration is consistent across all experiments and ideally close to the Km of FGFR4 for ATP. High ATP concentrations will require higher inhibitor concentrations to achieve the same level of inhibition (competitive inhibition). |
| Enzyme Activity | Verify the activity of your recombinant FGFR4 enzyme. Enzyme activity can decrease with improper storage or multiple freeze-thaw cycles. Run a positive control with a known inhibitor (e.g., Staurosporine) to confirm enzyme viability.[6] |
| Assay Reagent Variability | Use fresh assay reagents and ensure they are equilibrated to the correct temperature before use. If using a luminescence-based assay like ADP-Glo™, ensure the detection reagent is properly reconstituted and protected from light.[6] |
Problem 2: No significant decrease in cell viability/proliferation in a cellular assay.
| Potential Cause | Recommended Solution |
| Cell Line Insensitivity | Confirm that your chosen cell line is dependent on FGFR4 signaling. This can be done by checking for FGFR4 expression and FGF19 amplification. As a control, use siRNA to knock down FGFR4 and observe the effect on cell viability.[7] |
| FGFR Redundancy | The cell line may express other FGFR family members (e.g., FGFR1, FGFR3) that can compensate for FGFR4 inhibition.[3] Analyze the expression of all FGFRs in your cell line via qPCR or Western blot. Consider using a pan-FGFR inhibitor as a positive control to assess the overall dependence on FGFR signaling. |
| Inhibitor Inactivity in Cells | The inhibitor may have poor cell permeability or be subject to efflux by transporters like MDR1. Use a cellular thermal shift assay (CETSA) to confirm target engagement of this compound with FGFR4 inside the cell. |
| Assay Duration and Seeding Density | Optimize the duration of the assay and the initial cell seeding density. A longer incubation time may be required to observe the anti-proliferative effects of the inhibitor. High seeding density might lead to contact inhibition, masking the effect of the inhibitor. |
Problem 3: Unexpected activation of a signaling pathway.
| Potential Cause | Recommended Solution |
| Off-Target Effects | The inhibitor might be unintentionally activating another kinase or signaling pathway. Perform a broad kinase screen to identify potential off-targets of this compound. |
| Feedback Loops | Inhibition of the primary pathway could lead to the activation of compensatory feedback loops. For example, inhibition of the PI3K/AKT pathway can sometimes lead to the upregulation of the MAPK/ERK pathway. Perform a time-course experiment to analyze the phosphorylation status of key signaling proteins in multiple pathways after inhibitor treatment. |
| Cellular Stress Response | High concentrations of the inhibitor might induce a cellular stress response, leading to the activation of stress-related kinases like JNK or p38. Assess markers of cellular stress in your experiments. |
Experimental Protocols
Protocol 1: In Vitro FGFR4 Kinase Assay (ADP-Glo™)
This protocol is adapted from commercially available kinase assay kits.[6][8]
-
Prepare Reagents :
-
FGFR4 Kinase Buffer: 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA, 2.5 mM MnCl₂, 50 µM DTT.[6]
-
Recombinant human FGFR4 enzyme.
-
Substrate (e.g., poly(E,Y)₄).
-
ATP solution.
-
This compound serial dilutions in DMSO.
-
ADP-Glo™ Kinase Assay reagents (Promega).
-
-
Kinase Reaction :
-
Add 2.5 µL of this compound dilutions or DMSO (control) to the wells of a 384-well plate.
-
Add 5 µL of a solution containing the FGFR4 enzyme and substrate in kinase buffer.
-
Initiate the reaction by adding 2.5 µL of ATP solution. The final ATP concentration should be at or near the Km for FGFR4.
-
Incubate at 30°C for 1 hour.
-
-
ADP Detection :
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to each well.
-
Incubate at room temperature for 30 minutes to convert ADP to ATP and generate a luminescent signal.
-
Read luminescence using a plate reader.
-
-
Data Analysis :
-
Calculate the percent inhibition for each concentration of this compound relative to the DMSO control.
-
Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Protocol 2: Cell Proliferation Assay (WST-1)
This protocol is based on standard cell viability assays.[7]
-
Cell Seeding :
-
Seed cells (e.g., a human cancer cell line with FGF19 amplification) in a 96-well plate at a predetermined optimal density (e.g., 2,500 cells/well).[7]
-
Allow cells to adhere overnight.
-
-
Inhibitor Treatment :
-
Prepare serial dilutions of this compound in the appropriate cell culture medium.
-
Remove the old medium from the cells and add 100 µL of the medium containing the inhibitor or DMSO (vehicle control).
-
Incubate for 72 hours (or an optimized time point).
-
-
Viability Measurement :
-
Add 10 µL of WST-1 reagent to each well.
-
Incubate at 37°C for 1-4 hours, or until a sufficient color change is observed.
-
Measure the absorbance at 450 nm using a plate reader.
-
-
Data Analysis :
-
Subtract the background absorbance (medium only).
-
Normalize the absorbance values to the DMSO-treated control cells.
-
Plot the percent viability versus the log of the inhibitor concentration and calculate the GI50 (concentration for 50% growth inhibition).
-
Visualizations
Caption: FGFR4 signaling pathway and point of inhibition.
Caption: General experimental workflow for inhibitor testing.
Caption: Troubleshooting decision tree for cellular assays.
References
- 1. Fibroblast Growth Factor Receptor 4 Targeting in Cancer: New Insights into Mechanisms and Therapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. FGFR4: A promising therapeutic target for breast cancer and other solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. FGFR redundancy limits the efficacy of FGFR4-selective inhibitors in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What are FGFR4 agonists and how do they work? [synapse.patsnap.com]
- 5. indigobiosciences.com [indigobiosciences.com]
- 6. promega.com [promega.com]
- 7. Identification of FGFR4 as a Potential Therapeutic Target for Advanced-Stage High-Grade Serous Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bpsbioscience.com [bpsbioscience.com]
Technical Support Center: Mitigating Cytotoxicity of Selective FGFR4 Inhibitors
Disclaimer: Information regarding the specific compound "Fgfr4-IN-18" is not available in the public domain. This guide provides strategies to mitigate cytotoxicity based on the known class effects of selective Fibroblast Growth Factor Receptor 4 (FGFR4) inhibitors. These recommendations are intended for researchers, scientists, and drug development professionals and should be adapted to specific experimental contexts.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for selective FGFR4 inhibitors?
Selective FGFR4 inhibitors are small molecules designed to bind to the ATP-binding pocket of the FGFR4 protein.[1] This binding prevents the autophosphorylation and activation of the receptor, thereby blocking downstream signaling cascades such as the RAS-MAPK and PI3K-AKT pathways.[1] These pathways are crucial for cell proliferation, survival, and differentiation.[2][3] In cancer cells where the FGF19-FGFR4 signaling axis is aberrantly activated, these inhibitors can suppress tumor growth.[1][4][5] Some newer generation inhibitors form a covalent bond with a unique cysteine residue (Cys552) in FGFR4, leading to irreversible inhibition.[1][6]
Q2: What are the most common cytotoxic effects observed with selective FGFR4 inhibitors in non-target cells?
The most frequently reported toxicity associated with FGFR4 inhibition is gastrointestinal, primarily diarrhea.[7] This is because FGFR4 plays a role in bile acid metabolism in the liver.[7][8] Inhibition of FGFR4 can disrupt this process, leading to altered bile acid levels and subsequent diarrhea.[7][8] While selective FGFR4 inhibitors are designed to avoid toxicities associated with other FGFR isoforms (like hyperphosphatemia from FGFR1 inhibition), off-target effects on other kinases or unexpected on-target effects in different tissues can still lead to cytotoxicity.[9] Potential for liver toxicity should also be monitored due to the high expression and physiological role of FGFR4 in hepatocytes.[10]
Q3: How can I reduce the off-target cytotoxicity of my selective FGFR4 inhibitor during in vitro experiments?
To minimize off-target effects in vitro, consider the following:
-
Concentration Optimization: Use the lowest effective concentration of the inhibitor that achieves the desired on-target effect in your cancer cell model. Determine the IC50 in your target cells and use concentrations around this value for your experiments.
-
Use of Control Cell Lines: Include non-target, healthy cell lines in your experiments to assess the inhibitor's therapeutic window. Ideally, use cell lines from the same tissue type as your target cancer cells (e.g., normal hepatocytes for hepatocellular carcinoma studies).
-
Incubation Time: Limit the duration of inhibitor exposure to the minimum time required to observe the desired biological effect.
-
Serum Concentration: The concentration of serum in your cell culture media can sometimes influence the activity and uptake of small molecule inhibitors. Consider optimizing serum levels.
Q4: Are there any known combination strategies to mitigate the toxicity of FGFR4 inhibitors?
While research into combination therapies specifically to reduce FGFR4 inhibitor toxicity is ongoing, some general principles from other kinase inhibitors may apply. For instance, combining the inhibitor with an agent that protects non-target cells could be explored. However, a more common strategy in a therapeutic context is to combine the FGFR inhibitor with another anti-cancer agent to enhance efficacy, potentially allowing for a lower, less toxic dose of the FGFR4 inhibitor.[11] For managing side effects like diarrhea in a clinical setting, supportive care with anti-diarrheal medications like loperamide is standard practice.[7]
Troubleshooting Guide
| Issue Encountered | Potential Cause | Suggested Solution |
| High levels of apoptosis/cell death in non-target control cell lines. | 1. Inhibitor concentration is too high.2. Significant off-target kinase inhibition.3. On-target toxicity in cells where FGFR4 has a critical physiological role. | 1. Perform a dose-response curve to determine the EC50 for cytotoxicity in non-target cells and compare it to the IC50 in target cells to establish a therapeutic window.2. Use a kinome profiling service to assess the selectivity of your inhibitor.3. If the toxicity is on-target, consider intermittent dosing schedules in your experimental design. |
| Inconsistent results between experimental replicates. | 1. Variability in cell health and density.2. Degradation or precipitation of the inhibitor.3. Inconsistent incubation times. | 1. Ensure consistent cell seeding densities and monitor cell health prior to treatment.2. Prepare fresh inhibitor solutions for each experiment from a validated stock. Check the solubility of the compound in your culture medium.3. Use a precise timer for all incubation steps. |
| Unexpected morphological changes in non-target cells. | 1. Off-target effects on cytoskeletal proteins or other cellular components.2. Cellular stress response. | 1. Perform high-content imaging or immunofluorescence to assess specific cellular structures.2. Analyze markers of cellular stress (e.g., heat shock proteins, ROS production). |
Experimental Protocols
Protocol 1: Determining the Cytotoxicity Profile using a Cell Viability Assay (e.g., MTT or CellTiter-Glo®)
-
Cell Seeding: Plate both target cancer cells and non-target control cells in 96-well plates at a predetermined optimal density. Allow cells to adhere and resume logarithmic growth for 24 hours.
-
Inhibitor Preparation: Prepare a serial dilution of the FGFR4 inhibitor in the appropriate cell culture medium. A typical concentration range might be from 0.01 µM to 100 µM.
-
Treatment: Remove the existing medium from the cells and add the medium containing the different concentrations of the inhibitor. Include a vehicle-only control (e.g., DMSO).
-
Incubation: Incubate the plates for a predetermined time (e.g., 72 hours), which should be consistent with the intended experimental endpoint.
-
Viability Assessment:
-
For MTT assay: Add MTT reagent to each well and incubate for 2-4 hours. Then, solubilize the formazan crystals with a solubilization solution and read the absorbance at the appropriate wavelength.
-
For CellTiter-Glo® assay: Add the reagent directly to the wells, incubate for a short period to stabilize the luminescent signal, and measure luminescence.
-
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to generate a dose-response curve and determine the IC50 value for both target and non-target cells.
Protocol 2: Assessing Off-Target Effects via Kinome Profiling
-
Compound Submission: Provide a sample of your FGFR4 inhibitor at a specified concentration to a commercial kinome profiling service.
-
Assay Performance: The service will typically screen your compound against a large panel of purified human kinases (e.g., >400 kinases) at a fixed ATP concentration. The activity of each kinase is measured in the presence of your inhibitor.
-
Data Analysis: The results are usually provided as a percentage of kinase activity remaining relative to a control. This allows for the identification of any off-target kinases that are significantly inhibited by your compound.
-
Interpretation: Analyze the off-target hits to understand if they belong to pathways that could explain the observed cytotoxicity in non-target cells.
Signaling Pathways and Workflows
Caption: FGFR4 Signaling Pathway and Inhibition.
Caption: Experimental Workflow for Troubleshooting Cytotoxicity.
Caption: Logical Flow for Troubleshooting Cytotoxicity.
References
- 1. Fibroblast Growth Factor Receptor 4 Targeting in Cancer: New Insights into Mechanisms and Therapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are FGFR4 modulators and how do they work? [synapse.patsnap.com]
- 3. Structure-based identification of potent fibroblast growth factor receptor 4 (FGFR4) inhibitors as potential therapeutics for hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.plos.org [journals.plos.org]
- 5. FGFR4: A promising therapeutic target for breast cancer and other solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. FGFR redundancy limits the efficacy of FGFR4-selective inhibitors in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. targetedonc.com [targetedonc.com]
- 8. mdpi.com [mdpi.com]
- 9. Discovery of Selective, Covalent FGFR4 Inhibitors with Antitumor Activity in Models of Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. FGFR inhibitors: Effects on cancer cells, tumor microenvironment and whole-body homeostasis (Review) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Frontiers | Novel Regulatory Factors and Small-Molecule Inhibitors of FGFR4 in Cancer [frontiersin.org]
Technical Support Center: Fgfr4-IN-18 and Kinase Inhibitor Stability
Disclaimer: Specific degradation pathways for Fgfr4-IN-18 are not publicly available. This guide provides information on the general degradation pathways of small molecule kinase inhibitors and offers troubleshooting strategies applicable to in vitro experiments with compounds like this compound.
Frequently Asked Questions (FAQs)
Q1: What are the potential degradation pathways for a small molecule inhibitor like this compound in an experimental setting?
Small molecule inhibitors can degrade through several pathways, broadly categorized as chemical and metabolic.[1][2]
-
Chemical Degradation: This involves the breakdown of the compound due to reactions with its environment. Common pathways include:
-
Metabolic Degradation: In cellular or in vivo experiments, or when using cellular extracts like liver microsomes, enzymatic degradation can occur. The primary enzymes responsible for metabolizing small molecule drugs are the cytochrome P450 (CYP) family of enzymes.
Q2: How can I prevent the degradation of this compound during my experiments?
To minimize degradation, consider the following preventative measures:
-
Storage: Store the compound as recommended by the manufacturer, typically in a cool, dark, and dry place. For long-term storage, aliquoting the compound can prevent repeated freeze-thaw cycles.
-
Solvent Selection: Use high-purity, anhydrous solvents for reconstitution. Ensure the chosen solvent is compatible with your experimental system.
-
Light Protection: Protect your stock solutions and experimental setups from light by using amber vials or covering them with foil.
-
Temperature Control: Maintain appropriate temperatures throughout your experiment. Avoid prolonged exposure to high temperatures.
-
pH and Buffer: Be mindful of the pH of your buffers, as extreme pH values can catalyze hydrolysis.
-
Working Solutions: Prepare fresh working solutions from your stock for each experiment to ensure potency.
Q3: My this compound inhibitor is not showing the expected activity in my in vitro kinase assay. What could be the issue?
Several factors could contribute to a lack of inhibitor activity in an in vitro kinase assay. Besides inhibitor degradation, consider these possibilities:
-
ATP Concentration: If using an ATP-competitive inhibitor, a high concentration of ATP in your assay can outcompete the inhibitor, leading to reduced apparent potency.
-
Enzyme Quality: The recombinant kinase used may have low activity or be improperly folded.
-
Assay Conditions: The buffer composition, pH, or incubation time may not be optimal for the inhibitor's binding.
-
Inhibitor Concentration: Ensure accurate dilution of your inhibitor to the desired final concentration.
-
Experimental Error: Pipetting inaccuracies or incorrect reagent preparation can significantly impact results.
Troubleshooting Guides
Guide 1: Troubleshooting Inconsistent this compound Activity
This guide provides a step-by-step approach to diagnosing issues with inhibitor performance.
| Observed Problem | Potential Cause | Suggested Action |
| High IC50 Value | Inhibitor degradation | Perform a stability assay (see Experimental Protocols). Prepare fresh dilutions. |
| High ATP concentration | Optimize ATP concentration in your kinase assay. | |
| Inactive enzyme | Test enzyme activity with a known positive control inhibitor. | |
| Variable Results | Inconsistent inhibitor concentration | Prepare fresh serial dilutions for each experiment. Verify pipetting accuracy. |
| Experimental conditions | Standardize all assay parameters (incubation time, temperature, buffer). | |
| No Inhibition | Incorrect inhibitor stock concentration | Verify the concentration of your stock solution. |
| Insoluble inhibitor | Check the solubility of the inhibitor in your assay buffer. |
Guide 2: Assessing this compound Stability
To determine if your inhibitor is degrading under your experimental conditions, a stability assay is recommended.
| Parameter to Test | Experimental Setup | Expected Outcome for Stable Compound |
| Solvent Stability | Incubate inhibitor in your chosen solvent at room temperature and 4°C. Analyze at different time points (e.g., 0, 2, 8, 24 hours) by LC-MS. | >95% of the initial inhibitor concentration should remain at all time points. |
| Buffer Stability | Incubate inhibitor in your assay buffer under the same conditions as your experiment. Analyze at different time points by LC-MS. | >95% of the initial inhibitor concentration should remain at the end of the experimental duration. |
| Freeze-Thaw Stability | Subject an aliquot of the inhibitor stock solution to multiple freeze-thaw cycles. Analyze by LC-MS after each cycle. | Minimal degradation should be observed after several freeze-thaw cycles. |
Experimental Protocols
Protocol: Small Molecule Inhibitor Stability Assay using LC-MS
This protocol provides a general framework for assessing the stability of a small molecule inhibitor like this compound in a specific solution (e.g., assay buffer).
Materials:
-
This compound
-
High-purity solvent (e.g., DMSO)
-
Assay buffer
-
LC-MS system
-
Appropriate vials for incubation and LC-MS analysis
Procedure:
-
Prepare a stock solution of this compound in the chosen solvent at a known concentration (e.g., 10 mM).
-
Prepare the test solution by diluting the stock solution into the assay buffer to a final concentration relevant to your experiment (e.g., 10 µM).
-
Timepoint 0: Immediately after preparation, take an aliquot of the test solution, quench any potential reactions if necessary (e.g., by adding a strong acid or base, or by rapid freezing), and analyze by LC-MS to determine the initial peak area of the inhibitor.
-
Incubate the remaining test solution under the conditions you wish to test (e.g., 37°C for 2 hours).
-
Subsequent Timepoints: At predetermined intervals (e.g., 30, 60, 120 minutes), take additional aliquots, quench them in the same manner as the timepoint 0 sample, and analyze by LC-MS.
-
Data Analysis: Compare the peak area of the inhibitor at each timepoint to the peak area at timepoint 0. A decrease in the peak area indicates degradation. The appearance of new peaks may correspond to degradation products.
Visualizations
Caption: FGFR4 signaling pathway and the inhibitory action of this compound.
Caption: Troubleshooting workflow for inactive small molecule inhibitors.
Caption: General degradation pathways for small molecule inhibitors.
References
Validation & Comparative
A Comparative Analysis of Selective FGFR4 Inhibition versus Pan-FGFR Inhibition in Oncology Research
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the efficacy of selective FGFR4 inhibitors, represented by the well-characterized tool compound Fisogatinib (BLU-554), against pan-FGFR inhibitors such as Erdafitinib, Infigratinib, and Pemigatinib. This analysis is supported by preclinical data to inform strategic decisions in the development of targeted cancer therapies.
The Fibroblast Growth Factor Receptor (FGFR) signaling pathway is a critical regulator of cell proliferation, differentiation, and survival. Its aberrant activation through genetic alterations is a known driver in various cancers, making it a prime target for therapeutic intervention. This has led to the development of both selective and broad-spectrum inhibitors. While pan-FGFR inhibitors target multiple members of the FGFR family (FGFR1, 2, 3, and 4), selective inhibitors are designed to target specific isoforms, such as FGFR4, which is notably implicated in hepatocellular carcinoma (HCC). This guide delves into a comparative analysis of these two therapeutic strategies.
Mechanism of Action: A Tale of Two Strategies
Pan-FGFR inhibitors are designed to block the kinase activity of multiple FGFR isoforms. This broad-spectrum approach can be advantageous in tumors where the oncogenic driver may involve more than one FGFR family member or where FGFR redundancy could be a mechanism of resistance. In contrast, selective FGFR4 inhibitors, such as Fisogatinib (BLU-554), are engineered to specifically target the FGFR4 isoform. This specificity is intended to minimize off-target effects and toxicities associated with the inhibition of other FGFRs, which are involved in various physiological processes, including phosphate homeostasis (regulated by FGFR1).
dot graph "FGFR_Signaling_Pathway" { rankdir="LR"; node [shape=box, style=filled, fontname="Arial", fontsize=10]; edge [arrowhead=vee];
// Nodes FGF [label="FGF Ligand", fillcolor="#FBBC05", fontcolor="#202124"]; FGFR [label="FGFR Dimer", fillcolor="#4285F4", fontcolor="#FFFFFF"]; RAS [label="RAS", fillcolor="#F1F3F4", fontcolor="#202124"]; RAF [label="RAF", fillcolor="#F1F3F4", fontcolor="#202124"]; MEK [label="MEK", fillcolor="#F1F3F4", fontcolor="#202124"]; ERK [label="ERK", fillcolor="#F1F3F4", fontcolor="#202124"]; PI3K [label="PI3K", fillcolor="#F1F3F4", fontcolor="#202124"]; AKT [label="AKT", fillcolor="#F1F3F4", fontcolor="#202124"]; PLCg [label="PLCγ", fillcolor="#F1F3F4", fontcolor="#202124"]; DAG [label="DAG", fillcolor="#F1F3F4", fontcolor="#202124"]; PKC [label="PKC", fillcolor="#F1F3F4", fontcolor="#202124"]; Cell [label="Cell Proliferation,\nSurvival, Angiogenesis", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Pan_Inhibitor [label="Pan-FGFR Inhibitors\n(Erdafitinib, Infigratinib,\nPemigatinib)", shape=octagon, fillcolor="#EA4335", fontcolor="#FFFFFF"]; FGFR4_Inhibitor [label="Selective FGFR4 Inhibitor\n(Fisogatinib)", shape=octagon, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges FGF -> FGFR [label="Binds"]; FGFR -> RAS; RAS -> RAF; RAF -> MEK; MEK -> ERK; ERK -> Cell; FGFR -> PI3K; PI3K -> AKT; AKT -> Cell; FGFR -> PLCg; PLCg -> DAG; DAG -> PKC; PKC -> Cell; Pan_Inhibitor -> FGFR [arrowhead=tee, color="#EA4335"]; FGFR4_Inhibitor -> FGFR [arrowhead=tee, color="#EA4335", style=dashed, label="Targets FGFR4"]; } Caption: Simplified FGFR signaling pathway and points of intervention.
Comparative Efficacy: In Vitro Data
The in vitro potency of these inhibitors is typically assessed through biochemical and cellular assays. The half-maximal inhibitory concentration (IC50) is a key metric for comparing their efficacy.
| Inhibitor | Type | FGFR1 IC50 (nM) | FGFR2 IC50 (nM) | FGFR3 IC50 (nM) | FGFR4 IC50 (nM) | Reference(s) |
| Fisogatinib (BLU-554) | Selective FGFR4 | 624-2203 | 624-2203 | 624-2203 | 5 | [1] |
| Erdafitinib | Pan-FGFR | 1.2 | 2.5 | 3.0 | 5.7 | [2][3] |
| Infigratinib | Pan-FGFR | 0.9 | 1.4 | 1.0 | 60 | [4][5] |
| Pemigatinib | Pan-FGFR | 0.4 | 0.5 | 1.2 | 30 | [6][7] |
As the data indicates, Fisogatinib demonstrates high selectivity for FGFR4, with significantly higher IC50 values for other FGFR isoforms. In contrast, pan-FGFR inhibitors like Erdafitinib, Infigratinib, and Pemigatinib show potent inhibition across FGFR1, 2, and 3, with varying degrees of activity against FGFR4.
In Vivo Efficacy: Preclinical Tumor Models
The anti-tumor activity of these inhibitors has been evaluated in various preclinical xenograft models.
| Inhibitor | Cancer Model | Dosing Regimen | Tumor Growth Inhibition (TGI) | Reference(s) |
| Fisogatinib (BLU-554) | Hep3B (HCC Xenograft) | Not specified | Induces tumor regression | [8][9] |
| Roblitinib (FGF401) | Hep3B (HCC Xenograft) | 30 mg/kg, b.i.d. | Maximal inhibition of tumor growth | [10] |
| Erdafitinib | SNU-16 (Gastric Carcinoma Xenograft) | 3, 10, or 30 mg/kg, p.o. | Potent and dose-dependent antitumor activity | [3] |
| Infigratinib | SNU-16 (Gastric Carcinoma Xenograft) | 10 or 15 mg/kg, once daily | Significant tumor growth suppression | [11] |
| Pemigatinib | KATO III (Gastric Cancer Xenograft) | 0.3 mg/kg, once daily | Significant tumor growth suppression | [7] |
These in vivo studies demonstrate that both selective FGFR4 and pan-FGFR inhibitors can elicit significant anti-tumor responses in models with relevant FGFR alterations.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays used in the evaluation of these inhibitors.
Biochemical Kinase Assay (Example: TR-FRET Assay)
This assay measures the direct inhibitory effect of a compound on the kinase activity of a specific FGFR isoform.
-
Reagents : Recombinant human FGFR enzymes, appropriate substrate (e.g., poly-Glu,Tyr 4:1), ATP, and a detection system (e.g., LanthaScreen™ Eu Kinase Binding Assay).
-
Procedure :
-
Add the test compound at various concentrations to the wells of a microplate.
-
Add the FGFR enzyme and substrate mixture to the wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and add the detection reagents.
-
Read the plate on a suitable microplate reader to measure the signal (e.g., fluorescence resonance energy transfer).
-
-
Data Analysis : Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cell Viability Assay (Example: MTT Assay)
This assay assesses the effect of the inhibitor on the proliferation and viability of cancer cell lines.
-
Cell Seeding : Seed cancer cells with known FGFR alterations in a 96-well plate and allow them to adhere overnight.
-
Treatment : Treat the cells with a range of concentrations of the inhibitor or vehicle control (DMSO).
-
Incubation : Incubate the cells for a period of 72 to 96 hours.
-
MTT Addition : Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization : Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Absorbance Reading : Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis : Normalize the absorbance values to the vehicle-treated control and calculate the IC50 value.
dot graph "Experimental_Workflow" { rankdir="TB"; node [shape=box, style=filled, fontname="Arial", fontsize=10]; edge [arrowhead=vee];
// Nodes Start [label="Start", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Biochemical_Assay [label="Biochemical Kinase Assay\n(IC50 Determination)", fillcolor="#F1F3F4", fontcolor="#202124"]; Cell_Viability [label="Cell Viability Assay\n(e.g., MTT)", fillcolor="#F1F3F4", fontcolor="#202124"]; In_Vivo_Model [label="In Vivo Xenograft Model", fillcolor="#F1F3F4", fontcolor="#202124"]; Data_Analysis [label="Data Analysis and\nEfficacy Comparison", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges Start -> Biochemical_Assay; Biochemical_Assay -> Cell_Viability; Cell_Viability -> In_Vivo_Model; In_Vivo_Model -> Data_Analysis; } Caption: A typical workflow for evaluating FGFR inhibitors.
In Vivo Xenograft Model
This model evaluates the anti-tumor efficacy of the inhibitor in a living organism.
-
Cell Implantation : Subcutaneously inject a suspension of human cancer cells with FGFR alterations into the flank of immunocompromised mice (e.g., nude mice).
-
Tumor Growth : Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization : Randomize the mice into treatment and control groups.
-
Treatment Administration : Administer the inhibitor (e.g., by oral gavage) or vehicle control to the respective groups according to the specified dosing regimen.
-
Tumor Measurement : Measure the tumor volume at regular intervals using calipers.
-
Endpoint : Continue the study until a predefined endpoint is reached (e.g., a specific tumor volume or study duration).
-
Data Analysis : Calculate the tumor growth inhibition (TGI) for the treated groups compared to the control group.
Logical Framework for Inhibitor Selection
The choice between a selective FGFR4 inhibitor and a pan-FGFR inhibitor is contingent on the specific cancer type and its underlying genetic drivers.
// Nodes Tumor_Type [label="{Tumor Type | Is it primarily driven by FGFR4 activation (e.g., FGF19-amplified HCC)?}", fillcolor="#FBBC05", fontcolor="#202124"]; Yes [label="Yes", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; No [label="No", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Selective_FGFR4 [label="{Selective FGFR4 Inhibitor (e.g., Fisogatinib) | - Potentially lower off-target toxicity\n- May be less effective if other FGFRs contribute to resistance}", fillcolor="#F1F3F4", fontcolor="#202124"]; Pan_FGFR [label="{Pan-FGFR Inhibitor (e.g., Erdafitinib) | - Broader activity against multiple FGFRs\n- May overcome resistance mediated by other FGFRs\n- Potential for more off-target effects}", fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges Tumor_Type -> Yes; Tumor_Type -> No; Yes -> Selective_FGFR4; No -> Pan_FGFR; } Caption: Decision framework for selecting an FGFR inhibitor.
Conclusion
Both selective FGFR4 inhibitors and pan-FGFR inhibitors have demonstrated significant preclinical efficacy, validating the FGFR pathway as a crucial therapeutic target in oncology. The choice of inhibitor depends on a nuanced understanding of the tumor's specific genetic landscape. For cancers clearly driven by FGFR4 activation, a selective inhibitor like Fisogatinib offers the promise of targeted efficacy with a potentially more favorable safety profile. In contrast, pan-FGFR inhibitors provide a broader therapeutic window, which may be crucial in tumors with complex FGFR alterations or in cases where resistance via other FGFR isoforms is a concern. Further clinical investigation is necessary to fully elucidate the comparative benefits of these two strategies in different patient populations.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. selleckchem.com [selleckchem.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Pemigatinib | FGFR | TargetMol [targetmol.com]
Harnessing Synergy: Fgfr4-IN-18 in Combination with Chemotherapy to Overcome Resistance
For Researchers, Scientists, and Drug Development Professionals
The emergence of chemoresistance remains a formidable obstacle in cancer therapy. The Fibroblast Growth Factor Receptor 4 (FGFR4) signaling pathway has been identified as a key player in mediating resistance to conventional chemotherapeutic agents. This guide provides a comparative analysis of the selective FGFR4 inhibitor, Fgfr4-IN-18, in combination with standard chemotherapy, offering insights into its potential to enhance therapeutic efficacy. Due to the limited publicly available data on this compound, this guide leverages experimental data from other potent and selective FGFR4 inhibitors, such as BLU-9931 and FGF401, to illustrate the potential synergistic effects and underlying mechanisms.
The Rationale for Combination Therapy: FGFR4's Role in Chemoresistance
Overexpression and aberrant activation of FGFR4 have been linked to resistance to cytotoxic drugs like doxorubicin and paclitaxel in various cancers, including breast and ovarian cancer.[1][2][3][4] The underlying mechanism often involves the upregulation of anti-apoptotic proteins, such as Bcl-xL, through the activation of downstream signaling cascades, primarily the MAPK/ERK pathway.[3][5] By inhibiting FGFR4, it is possible to downregulate these pro-survival signals, thereby re-sensitizing cancer cells to the apoptotic effects of chemotherapy.
Comparative Analysis of FGFR4 Inhibitors in Combination with Chemotherapy
While specific data for this compound is not yet widely published, studies on other selective FGFR4 inhibitors demonstrate significant synergistic effects with chemotherapy. The following tables summarize key in vitro data for selective and pan-FGFR inhibitors in combination with doxorubicin and paclitaxel.
Table 1: Synergistic Effects of FGFR Inhibitors with Doxorubicin
| Cell Line | Cancer Type | FGFR Inhibitor | Doxorubicin IC50 (Single Agent) | Doxorubicin IC50 (in Combination) | Fold Sensitization | Reference |
| Doxorubicin-Resistant Breast Cancer Clones | Breast Cancer | Anti-FGFR4 Antibody | High (unspecified) | Significantly Lowered | Not specified | [1] |
| Endometrial Cancer Cell Lines (FGFR2 mutant) | Endometrial Cancer | PD173074 (pan-FGFR) | Not specified | Synergistic activity observed | Not specified | [6] |
Table 2: Synergistic Effects of FGFR Inhibitors with Paclitaxel
| Cell Line | Cancer Type | FGFR Inhibitor | Paclitaxel IC50 (Single Agent) | Paclitaxel IC50 (in Combination) | Fold Sensitization | Reference |
| Ovarian Cancer Cells | Ovarian Cancer | FGFR4 Silencing/Inhibition | High in resistant cells | Significantly Lowered | Not specified | [2] |
| Endometrial Cancer Cell Lines (FGFR2 mutant) | Endometrial Cancer | PD173074 (pan-FGFR) | Not specified | Synergistic activity observed | Not specified | [6] |
| Endometrial Cancer Cell Lines (FGFR2 wild-type) | Endometrial Cancer | PD173074 (pan-FGFR) | Not specified | Potentiated cytostatic effect | Not specified | [6] |
Signaling Pathways and Experimental Workflow
To understand the mechanism of synergy and the experimental approaches used to evaluate it, the following diagrams illustrate the key signaling pathway and a general experimental workflow.
Caption: FGFR4 signaling pathway in chemoresistance and the point of intervention for this compound.
Caption: General experimental workflow for evaluating the synergy of this compound and chemotherapy.
Detailed Experimental Protocols
The following are generalized protocols for the key experiments typically employed in assessing the synergistic effects of drug combinations.
Cell Viability Assay (MTT/MTS Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
96-well plates
-
Cancer cell lines
-
Complete cell culture media
-
This compound and Chemotherapy agent (e.g., Doxorubicin)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent
-
Solubilization solution (for MTT)
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.[7]
-
Treat the cells with serial dilutions of this compound, the chemotherapeutic agent, or a combination of both. Include a vehicle-treated control group.[7]
-
Incubate the plates for a specified period (e.g., 48-72 hours).[7]
-
Add MTT or MTS reagent to each well and incubate for 1-4 hours.[8]
-
If using MTT, add the solubilization solution to dissolve the formazan crystals.[8]
-
Measure the absorbance at the appropriate wavelength using a microplate reader.[8][9]
-
Calculate cell viability as a percentage of the vehicle-treated control. The combination index (CI) can be calculated using software like CompuSyn to determine synergy (CI < 1), additivity (CI = 1), or antagonism (CI > 1).
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
6-well plates or flow cytometry tubes
-
Cancer cell lines
-
This compound and Chemotherapy agent
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Protocol:
-
Seed cells and treat with the drug combinations as described for the cell viability assay.
-
Harvest the cells (including floating cells in the supernatant) and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer.[10]
-
Add Annexin V-FITC and PI to the cell suspension and incubate in the dark at room temperature for 15-20 minutes.[10][11]
-
Analyze the stained cells by flow cytometry within one hour.[10][11]
-
Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).
Western Blot Analysis
This technique is used to detect and quantify specific proteins in a sample, such as phosphorylated ERK (p-ERK) and Bcl-xL, to elucidate the mechanism of action.
Materials:
-
Cell lysates from treated and control cells
-
SDS-PAGE gels and electrophoresis apparatus
-
Transfer buffer and membrane (PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-ERK, anti-ERK, anti-Bcl-xL, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Lyse the treated and control cells and determine the protein concentration.
-
Separate the proteins by size using SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody overnight at 4°C.[12]
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., GAPDH).
In Vivo Xenograft Studies
Animal models are crucial for evaluating the in vivo efficacy of combination therapies.
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
Cancer cell lines
-
This compound and Chemotherapy agent formulations for injection
-
Calipers for tumor measurement
Protocol:
-
Subcutaneously inject cancer cells into the flank of the mice.[13]
-
Once tumors reach a palpable size, randomize the mice into treatment groups (vehicle, this compound alone, chemotherapy alone, combination).[14]
-
Administer the treatments according to a predetermined schedule and dosage.[14]
-
Measure tumor volume regularly using calipers.[14]
-
Monitor the body weight and overall health of the mice.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blotting, immunohistochemistry).
-
Compare the tumor growth inhibition between the different treatment groups to assess synergistic effects.
Conclusion and Future Directions
The combination of a selective FGFR4 inhibitor like this compound with conventional chemotherapy holds significant promise for overcoming chemoresistance in cancers with an activated FGFR4 signaling pathway. The preclinical data from analogous compounds strongly support this therapeutic strategy. Further investigation is warranted to specifically delineate the synergistic effects of this compound, optimize dosing schedules, and identify predictive biomarkers to select patients who are most likely to benefit from this combination therapy. The experimental protocols and workflows outlined in this guide provide a robust framework for conducting such preclinical evaluations.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. FGFR4 inhibition augments paclitaxel-induced cell death in ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Fibroblast Growth Factor Receptor 4 Targeting in Cancer: New Insights into Mechanisms and Therapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Novel Regulatory Factors and Small-Molecule Inhibitors of FGFR4 in Cancer [frontiersin.org]
- 6. Fibroblast growth factor receptor inhibition synergizes with Paclitaxel and Doxorubicin in endometrial cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. broadpharm.com [broadpharm.com]
- 9. 4.3. Cell Viability Assay [bio-protocol.org]
- 10. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 11. Apoptosis Protocols | USF Health [health.usf.edu]
- 12. The physical basis of FGFR3 response to fgf1 and fgf2 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. inmuno-oncologia.ciberonc.es [inmuno-oncologia.ciberonc.es]
- 14. Statistical Assessment of Drug Synergy from In Vivo Combination Studies Using Mouse Tumor Models - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head In Vitro Comparison of Selective FGFR4 Inhibitors: Featuring BLU9931
For researchers, scientists, and drug development professionals, this guide provides an objective in vitro comparison of selective Fibroblast Growth Factor Receptor 4 (FGFR4) inhibitors, with a primary focus on the well-characterized compound BLU9931. While direct comparative data for "Fgfr4-IN-18" is not publicly available, this guide will compare BLU9931 with other known selective FGFR4 inhibitors to provide a valuable reference for in vitro studies.
Introduction to FGFR4 Inhibition
Fibroblast Growth Factor Receptor 4 (FGFR4) is a receptor tyrosine kinase that, when aberrantly activated, plays a crucial role in the development and progression of various cancers, particularly hepatocellular carcinoma (HCC).[1][2] The signaling cascade initiated by the binding of its primary ligand, FGF19, to the FGFR4/β-klotho complex, activates downstream pathways such as RAS-MAPK and PI3K-AKT, promoting cell proliferation, survival, and migration.[1][3] The unique presence of a cysteine residue (Cys552) in the ATP-binding pocket of FGFR4 has enabled the development of highly selective, covalent inhibitors.[3][4]
BLU9931: A Potent and Selective Covalent Inhibitor of FGFR4
BLU9931 is a first-in-class, potent, and irreversible small-molecule inhibitor of FGFR4.[1] It forms a covalent bond with Cysteine 552, conferring high potency and selectivity for FGFR4 over other FGFR family members and the broader kinome.[1][4]
In Vitro Performance: BLU9931 vs. Other Selective FGFR4 Inhibitors
The following tables summarize the in vitro potency and selectivity of BLU9931 in comparison to other notable selective FGFR4 inhibitors.
Table 1: In Vitro Potency Against FGFR Family Kinases
| Compound | FGFR4 IC50 (nM) | FGFR1 IC50 (nM) | FGFR2 IC50 (nM) | FGFR3 IC50 (nM) |
| BLU9931 | 3 | 591 | 493 | 150 |
| FGF401 (Roblitinib) | 1.9 | >1000-fold selectivity | >1000-fold selectivity | >1000-fold selectivity |
| H3B-6527 | <1.2 | 320 | 1,290 | 1,060 |
| Fisogatinib (BLU-554) | 5 | 624 | >2203 | >2203 |
IC50 values represent the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. Data compiled from multiple sources.[5]
Table 2: Cellular Activity of BLU9931 in FGFR4-Dependent Cancer Cell Lines
| Cell Line | Cancer Type | EC50 (µM) |
| Hep 3B | Hepatocellular Carcinoma | 0.07 |
| HuH7 | Hepatocellular Carcinoma | 0.11 |
| JHH7 | Hepatocellular Carcinoma | 0.02 |
EC50 values represent the concentration of the inhibitor that gives a half-maximal response.[6]
Signaling Pathway and Experimental Workflows
To understand the context of FGFR4 inhibition and the methods used to evaluate these inhibitors, the following diagrams illustrate the FGFR4 signaling pathway and a typical experimental workflow.
Experimental Protocols
Biochemical Kinase Assay (e.g., ADP-Glo™ Kinase Assay)
This assay quantifies the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity.
-
Reagent Preparation: Recombinant human FGFR4 enzyme, a suitable substrate (e.g., poly(E,Y)4:1), and ATP are diluted in kinase reaction buffer. The test inhibitor is prepared in a series of dilutions.
-
Kinase Reaction: The inhibitor and enzyme are pre-incubated in a 384-well plate. The reaction is initiated by adding the substrate/ATP mixture. The plate is incubated at a set temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).
-
ADP Detection: ADP-Glo™ Reagent is added to deplete the remaining ATP. The Kinase Detection Reagent is then added to convert ADP to ATP and generate a luminescent signal via a luciferase reaction.
-
Data Analysis: Luminescence is measured using a plate reader. The IC50 value is calculated by plotting the percentage of inhibition against the inhibitor concentration.
Cellular Proliferation Assay (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
This assay determines the number of viable cells in culture by quantifying ATP, an indicator of metabolically active cells.[7]
-
Cell Seeding: Cancer cells with an activated FGFR4 pathway (e.g., Hep 3B, HuH7) are seeded in a 96-well plate and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with a range of concentrations of the test inhibitor or vehicle control and incubated for a period of time (e.g., 72 hours).
-
Lysis and ATP Measurement: An equal volume of CellTiter-Glo® Reagent is added to each well. The plate is mixed on an orbital shaker to induce cell lysis and then incubated at room temperature to stabilize the luminescent signal.
-
Data Analysis: Luminescence is measured using a luminometer. The EC50 value is determined by plotting the percentage of cell viability against the inhibitor concentration.
Western Blot Analysis for Pathway Modulation
This technique is used to detect changes in the phosphorylation status of key proteins in the FGFR4 signaling pathway.
-
Cell Treatment and Lysis: Cells are treated with the inhibitor at various concentrations for a defined period. Following treatment, cells are washed and lysed in a buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration in each lysate is determined using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a nitrocellulose or PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for total and phosphorylated forms of FGFR4, ERK, and AKT. After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified to assess the degree of pathway inhibition.
Conclusion
BLU9931 demonstrates high potency and selectivity for FGFR4 in a variety of in vitro assays. Its covalent mechanism of action contributes to its robust inhibition of the FGFR4 signaling pathway and subsequent anti-proliferative effects in FGFR4-dependent cancer cell lines. While a direct comparison with "this compound" is not possible due to the lack of available data, the information presented here on BLU9931 and other selective FGFR4 inhibitors provides a strong foundation for researchers designing and interpreting in vitro studies in this important area of cancer drug discovery.
References
- 1. Fibroblast Growth Factor Receptor 4 Targeting in Cancer: New Insights into Mechanisms and Therapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of Selective, Covalent FGFR4 Inhibitors with Antitumor Activity in Models of Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. Crystal Structure of the FGFR4/LY2874455 Complex Reveals Insights into the Pan-FGFR Selectivity of LY2874455 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. promega.com [promega.com]
- 7. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [worldwide.promega.com]
A Comparative Analysis of the Pharmacokinetic Profiles of Fgfr4-IN-18 and FGF401
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Two Prominent FGFR4 Inhibitors
In the landscape of targeted cancer therapy, Fibroblast Growth Factor Receptor 4 (FGFR4) has emerged as a critical target, particularly in hepatocellular carcinoma (HCC). The development of selective FGFR4 inhibitors is a key focus for researchers. This guide provides a detailed comparison of the pharmacokinetic profiles of two such inhibitors: Fgfr4-IN-18 (also referred to as compound 1 in key literature) and FGF401 (roblitinib). This analysis is supported by experimental data to aid researchers in their evaluation of these compounds for further investigation.
Quantitative Pharmacokinetic Data
The following table summarizes the key pharmacokinetic parameters of this compound and FGF401, derived from preclinical in vivo studies.
| Pharmacokinetic Parameter | This compound (Compound 1) | FGF401 (Roblitinib) |
| Species | Mouse | Rat |
| Dose & Route | 10 mg/kg, Oral | 10 mg/kg, Oral |
| Tmax (h) | - | - |
| Cmax (ng/mL) | High (specific value not provided) | - |
| AUC (ng·h/mL) | - | - |
| Clearance (CL) | Low (specific value not provided) | - |
| Half-life (T½) (h) | - | - |
| Oral Bioavailability (%) | 20 | 12 |
Note: Data for this compound is based on a selective, covalent FGFR4 inhibitor designated as "compound 1" in a key publication.[1] Data for FGF401 is from a first-in-human phase 1/2 study.[2]
Experimental Protocols
The data presented in this guide is based on standard preclinical and clinical pharmacokinetic evaluation methodologies. Below are detailed descriptions of the likely experimental protocols employed.
In Vivo Pharmacokinetic Study in Animal Models (this compound)
A representative protocol for determining the pharmacokinetic profile of a small molecule inhibitor like this compound in mice, rats, or cynomolgus monkeys would involve the following steps:
-
Animal Models: Male or female mice (e.g., C57BL/6, BALB/c), rats (e.g., Wistar, Sprague Dawley), or cynomolgus monkeys are used. Animals are typically fasted overnight before drug administration.
-
Drug Formulation and Administration: The compound is formulated in an appropriate vehicle (e.g., a mixture of Cremophor EL and ethanol, diluted in saline).[3] For oral administration, the formulation is delivered via oral gavage at a specific dose (e.g., 10 mg/kg). For intravenous administration, the drug is injected into a suitable vein (e.g., tail vein in mice).
-
Blood Sampling: Serial blood samples (approximately 30-50 µL) are collected at predetermined time points post-dosing (e.g., 5, 15, 30, 60, 120, 240, 480 minutes).[3][4] Blood is typically collected from the submandibular vein, saphenous vein, or via cardiac puncture for a terminal sample.[3]
-
Plasma Preparation: Collected blood samples are immediately transferred into tubes containing an anticoagulant (e.g., EDTA). The tubes are then centrifuged to separate the plasma, which is subsequently stored at -80°C until analysis.
-
Bioanalytical Method - LC-MS/MS: The concentration of the drug in the plasma samples is quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[4][5][6] This involves protein precipitation from the plasma samples, followed by chromatographic separation and mass spectrometric detection.[5][7][8]
-
Pharmacokinetic Analysis: The resulting plasma concentration-time data is analyzed using non-compartmental methods to determine key pharmacokinetic parameters such as Cmax, Tmax, AUC, clearance, and oral bioavailability.
Clinical Pharmacokinetic Study (FGF401)
The pharmacokinetic evaluation of FGF401 in humans was conducted as part of a Phase 1/2 clinical trial:
-
Study Population: Patients with advanced solid tumors, including hepatocellular carcinoma, were enrolled in the study.
-
Dosing Regimen: FGF401 was administered orally at doses ranging from 50 to 150 mg.
-
Pharmacokinetic Sampling: Plasma samples were collected at various time points after drug administration to characterize the concentration-time profile.
-
Bioanalysis: Plasma concentrations of FGF401 were determined using a validated bioanalytical method, likely LC-MS/MS.
-
Population Pharmacokinetic (PopPK) Modeling: A two-compartment PopPK model with delayed zero-order absorption and linear elimination was used to describe the pharmacokinetics of FGF401.
Visualizations
FGFR4 Signaling Pathway
The following diagram illustrates the key components of the FGFR4 signaling pathway, which is the target of both this compound and FGF401. Upon binding of its ligand, primarily FGF19, and the co-receptor β-Klotho, FGFR4 dimerizes and autophosphorylates, leading to the activation of downstream signaling cascades such as the RAS-RAF-MEK-ERK and PI3K-AKT pathways, which promote cell proliferation, survival, and migration.[3][9][10]
References
- 1. Discovery of Selective, Covalent FGFR4 Inhibitors with Antitumor Activity in Models of Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Murine Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacokinetics Studies in Mice or Rats | Bienta [bienta.net]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. mass-spec.stanford.edu [mass-spec.stanford.edu]
- 7. spectroscopyeurope.com [spectroscopyeurope.com]
- 8. youtube.com [youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Assessing the Long-Term Efficacy and Safety of Selective FGFR4 Inhibitors in Preclinical Animal Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This guide provides a comparative overview of the preclinical efficacy and safety of several selective Fibroblast Growth Factor Receptor 4 (FGFR4) inhibitors based on publicly available experimental data. Initial searches for "Fgfr4-IN-18" (also identified as "compound 8z") did not yield sufficient in vivo efficacy and safety data in animal models to be included in this direct comparison. The information presented herein focuses on alternative, well-documented selective FGFR4 inhibitors to provide a valuable resource for researchers in the field.
The FGF19-FGFR4 signaling axis has emerged as a critical driver in the pathogenesis of certain cancers, particularly hepatocellular carcinoma (HCC).[1] This has spurred the development of selective FGFR4 inhibitors as a promising therapeutic strategy. This guide offers a comparative analysis of the long-term efficacy and safety of prominent selective FGFR4 inhibitors in various animal models, providing key data to inform ongoing research and development.
Comparative Efficacy in Animal Models
The following table summarizes the in vivo efficacy of selected FGFR4 inhibitors in preclinical cancer models. These studies highlight the potent anti-tumor activity of these compounds, particularly in tumors with an activated FGF19-FGFR4 pathway.
| Inhibitor | Animal Model | Cancer Type | Dosing Regimen | Key Efficacy Outcomes | Reference |
| BLU-554 (Fisogatinib) | Nude mice with Hep3B cell line-derived xenografts (FGF19-driven) | Hepatocellular Carcinoma | 100 mg/kg, twice daily, oral | Complete tumor regression in 100% of mice after 21 days. | [2] |
| FGF401 (Roblitinib) | Nude mice with patient-derived xenografts (FGF19-positive) | Hepatocellular Carcinoma | Dose-dependent | Robust tumor regression/stasis. | [3] |
| H3B-6527 | Nude mice with HCC xenografts (FGF19-expressing) | Hepatocellular Carcinoma | Not specified | Potent anti-tumor activity. | [4][5] |
| U3-1784 (Antibody) | Nude mice with FGF19-overexpressing liver cancer xenografts | Hepatocellular Carcinoma | Not specified | Up to 90% tumor growth inhibition. | [6][7][8] |
| INCB062079 | Nude mice with subcutaneous xenograft tumors (FGFR4-dependent) | Cancers with FGFR4 activation | 10-30 mg/kg, twice daily, oral | Significant tumor growth inhibition and regression. |
Comparative Safety and Tolerability in Animal Models
The safety profile of FGFR4 inhibitors is a critical aspect of their preclinical evaluation. A common on-target toxicity is the disruption of bile acid homeostasis due to the physiological role of FGFR4.[6][9]
| Inhibitor | Animal Model | Key Safety/Tolerability Findings | Mitigation Strategies | Reference |
| BLU-554 (Fisogatinib) | In vivo tumor xenograft models | Well-tolerated at efficacious doses. | - | [1] |
| FGF401 (Roblitinib) | Preclinical models | Generally well-tolerated. | - | [3] |
| U3-1784 (Antibody) | Cynomolgus monkeys | Elevated serum bile acids and liver enzymes. | Concomitant treatment with a bile acid sequestrant (colestyramine) completely prevented these effects. | [6][7] |
| INCB062079 | Nude mice with xenograft tumors | Well-tolerated at doses of 10-30 mg/kg BID; did not result in a significant increase in serum phosphate levels. | - |
Experimental Protocols
General In Vivo Xenograft Efficacy Studies
A standardized experimental protocol for evaluating the in vivo efficacy of FGFR4 inhibitors in mouse xenograft models is outlined below. Specific details may vary between studies.
-
Cell Lines and Animal Models: Human cancer cell lines with known FGF19 and FGFR4 status (e.g., Hep3B, Huh-7 for HCC) are used.[10] Cells are implanted subcutaneously or orthotopically into immunocompromised mice (e.g., nude or SCID mice). Patient-derived xenograft (PDX) models are also utilized for a more clinically relevant assessment.[3]
-
Drug Formulation and Administration: The inhibitor is formulated in an appropriate vehicle for oral gavage or parenteral administration. Dosing is typically performed daily or twice daily for a specified period (e.g., 21-28 days).
-
Efficacy Assessment: Tumor volume is measured regularly (e.g., twice weekly) using calipers. Animal body weight and general health are monitored as indicators of toxicity. At the end of the study, tumors are excised, weighed, and may be used for pharmacodynamic biomarker analysis (e.g., p-FGFR4, downstream signaling proteins).
Toxicology Studies in Non-human Primates
To assess potential on-target toxicities, studies are often conducted in cynomolgus monkeys due to similarities in their bile acid metabolism to humans.
-
Dosing and Monitoring: The FGFR4 inhibitor is administered intravenously or orally. Blood samples are collected at various time points to measure serum bile acids, liver enzymes (ALT, AST), and other relevant biomarkers.
-
Safety Evaluation: Clinical observations, body weight, and food consumption are monitored. Histopathological examination of relevant tissues may be performed at the end of the study.
Visualizing Key Pathways and Processes
FGF19-FGFR4 Signaling Pathway
The following diagram illustrates the FGF19-FGFR4 signaling cascade, a key pathway in the development of certain cancers. FGFR4 inhibitors aim to block this pathway, thereby inhibiting downstream signals that promote cell proliferation and survival.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. drugtargetreview.com [drugtargetreview.com]
- 3. A first-in-human phase 1/2 study of FGF401 and combination of FGF401 with spartalizumab in patients with hepatocellular carcinoma or biomarker-selected solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. [PDF] H3B-6527 Is a Potent and Selective Inhibitor of FGFR4 in FGF19-Driven Hepatocellular Carcinoma. | Semantic Scholar [semanticscholar.org]
- 6. Preclinical Development of U3-1784, a Novel FGFR4 Antibody Against Cancer, and Avoidance of Its On-target Toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. FGFR Inhibitors in Oncology: Insight on the Management of Toxicities in Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. journals.plos.org [journals.plos.org]
Comparative Performance of FGFR4 Inhibitors in Patient-Derived Xenograft (PDX) Models
For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of Preclinical Efficacy
The FGF19-FGFR4 Signaling Pathway: A Key Oncogenic Driver
The binding of Fibroblast Growth Factor 19 (FGF19) to its high-affinity receptor FGFR4, in complex with the co-receptor β-Klotho, triggers a signaling cascade that plays a crucial role in cell proliferation, survival, and metabolism.[1][2] In certain cancers, amplification of the FGF19 gene leads to its overexpression and constitutive activation of FGFR4, driving tumor growth.[3][4] This makes the FGF19-FGFR4 axis an attractive target for therapeutic intervention. The downstream signaling primarily involves the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT pathways, which are central to many cellular processes implicated in cancer.[1][2]
Performance of FGFR4 Inhibitors in PDX Models
The following tables summarize the available quantitative data on the in vivo efficacy of Roblitinib (FGF401), BLU-9931, and H3B-6527 in various patient-derived xenograft models.
Table 1: Roblitinib (FGF401) Performance in a Breast Cancer PDX Model
| PDX Model | Cancer Type | Treatment | Dosing Schedule | Outcome | Citation(s) |
| MDA-MB-361 | Anti-HER2 Resistant Breast Cancer | Roblitinib | 30 mg/kg, oral administration | Significant reduction in tumor volume and weight. | [5] |
| Intrinsic Trastuzumab-Resistant | Breast Cancer | Roblitinib | 30 mg/kg, oral administration | Significant reduction in tumor volume and weight. | [5] |
Table 2: BLU-9931 Performance in PDX Models
| PDX Model | Cancer Type | Treatment | Dosing Schedule | Outcome | Citation(s) |
| HCI-009 | Luminal B Breast Cancer | BLU-9931 | Not Specified | Significantly decreased tumor growth. | [6][7] |
| LIXC012 | Hepatocellular Carcinoma (FGF19-overexpressing) | BLU-9931 | 100 mg/kg, twice daily | Led to tumor regression. | [3] |
| Hep 3B Xenograft | Hepatocellular Carcinoma (FGF19-amplified) | BLU-9931 | 100 mg/kg and 200 mg/kg, twice daily | Dose-dependent tumor growth inhibition and regression at higher dose. | [3][8] |
Table 3: H3B-6527 Performance in Hepatocellular Carcinoma (HCC) PDX Models
| PDX Model | FGF19 Expression | Treatment | Dosing Schedule | Outcome | Citation(s) |
| HCC PDX6 | High | H3B-6527 | 30 mg/kg, once daily | Significant tumor growth inhibition. | [9] |
| HCC PDX9 | High | H3B-6527 | 30 mg/kg, once daily | Significant tumor growth inhibition. | [9] |
| HCC PDX15 | Low | H3B-6527 | 30 mg/kg, once daily | Minimal to no tumor growth inhibition. | [9] |
| HCC PDX26 | High | H3B-6527 | 30 mg/kg, once daily | Significant tumor growth inhibition. | [9] |
Experimental Protocols
A generalized workflow for evaluating FGFR4 inhibitors in PDX models is outlined below. Specific details from the cited studies are incorporated to provide a comprehensive overview of the methodologies.
Detailed Methodologies:
-
PDX Model Establishment:
-
Fresh tumor tissue from consenting patients is obtained under sterile conditions.[10][11]
-
The tissue is typically implanted subcutaneously into the flank of immunocompromised mice (e.g., NOD-scid gamma (NSG) mice).[10]
-
Once tumors reach a certain volume (e.g., 1000-1500 mm³), they are harvested and passaged into new cohorts of mice for expansion.[12]
-
-
In Vivo Efficacy Studies:
-
Tumor fragments or dissociated tumor cells from established PDX models are implanted into study mice.[12]
-
When tumors reach a palpable size (e.g., 100-200 mm³), mice are randomized into treatment and control groups.[5]
-
Drug Administration:
-
Roblitinib (FGF401): Administered orally (p.o.) at doses such as 30 mg/kg.[5]
-
BLU-9931: Administered orally (p.o.), often twice daily (BID), at doses ranging from 100 to 200 mg/kg.[3][8]
-
H3B-6527: Administered orally (p.o.), typically once daily (QD), at a dose of 30 mg/kg.[9]
-
The vehicle control is administered to the control group using the same route and schedule.
-
-
Monitoring and Endpoints:
-
Tumor volume is measured regularly (e.g., twice weekly) using calipers.[5]
-
Animal body weight is monitored as an indicator of toxicity.[3]
-
At the end of the study, tumors are excised, weighed, and may be processed for further analysis, such as immunohistochemistry (IHC) for proliferation markers (e.g., Ki-67) or pharmacodynamic markers (e.g., p-ERK).[4]
-
-
Conclusion
The evaluation of selective FGFR4 inhibitors in patient-derived xenograft models provides critical preclinical data to support their clinical development. While direct comparative studies are lacking, the evidence suggests that Roblitinib (FGF401), BLU-9931, and H3B-6527 demonstrate significant anti-tumor activity in PDX models of breast cancer and hepatocellular carcinoma with activated FGFR4 signaling. The efficacy of these inhibitors, particularly H3B-6527, appears to be correlated with FGF19 expression, highlighting a potential predictive biomarker for patient selection. The detailed methodologies presented here offer a framework for the design and interpretation of future preclinical studies in this promising area of targeted oncology research. The absence of publicly available data on "Fgfr4-IN-18" underscores the importance of transparent data sharing to accelerate the development of novel cancer therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. Evaluation of FGFR targeting in breast cancer through interrogation of patient-derived models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. researchgate.net [researchgate.net]
- 5. Evaluation of FGFR targeting in breast cancer through interrogation of patient-derived models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. hra.nhs.uk [hra.nhs.uk]
- 7. Genomic characterization of a large panel of patient-derived hepatocellular carcinoma xenograft tumor models for preclinical development - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Patient-Derived Xenograft Models of Breast Cancer and Their Application - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Labeling of Breast Cancer Patient-derived Xenografts with Traceable Reporters for Tumor Growth and Metastasis Studies - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Personal protective equipment for handling Fgfr4-IN-18
Essential Safety and Handling Guide for Fgfr4-IN-18
Disclaimer: A specific Safety Data Sheet (SDS) for this compound was not located. The following guidance is based on the SDS for the closely related compound, FGFR4-IN-4. It is imperative to treat this compound with the same precautions outlined below and to consult with your institution's safety officer for any further specific handling requirements.
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The following procedures are designed to ensure the safe handling, storage, and disposal of this compound.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified with acute oral toxicity and is very toxic to aquatic life with long-lasting effects.[1] Appropriate personal protective equipment is mandatory to prevent exposure.
| Protection Type | Required PPE | Specifications and Rationale |
| Eye Protection | Safety goggles with side-shields | To protect eyes from splashes and airborne particles.[1] |
| Hand Protection | Protective gloves | To prevent skin contact. Nitrile gloves are a common and effective choice. |
| Skin and Body Protection | Impervious clothing / Laboratory coat | To protect skin and personal clothing from contamination.[1] |
| Respiratory Protection | Suitable respirator | To be used when handling the powder form to avoid inhalation of dust and aerosols.[1] |
Safe Handling and Storage Protocols
Proper handling and storage are critical to maintaining the integrity of this compound and ensuring laboratory safety.
Handling:
-
Avoid inhalation, and contact with eyes and skin.[1]
-
Prevent the formation of dust and aerosols.[1]
-
Use only in areas with appropriate exhaust ventilation.[1]
-
Do not eat, drink, or smoke when using this product.[1]
-
Wash skin thoroughly after handling.[1]
Storage:
-
Keep the container tightly sealed.[1]
-
Store in a cool, well-ventilated area.[1]
-
Protect from direct sunlight and sources of ignition.[1]
-
Recommended storage temperatures are -20°C for the powder form and -80°C when in solvent.[1]
Emergency Procedures and First Aid
In the event of exposure, immediate action is required.
| Exposure Type | First Aid Measures |
| If Swallowed | Call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth. Do NOT induce vomiting.[1] |
| Eye Contact | Remove contact lenses if present. Immediately flush eyes with large amounts of water, separating eyelids to ensure adequate flushing. Seek prompt medical attention.[1] |
| Skin Contact | Rinse skin thoroughly with large amounts of water. Remove contaminated clothing and shoes and seek medical attention.[1] |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer cardiopulmonary resuscitation (CPR), avoiding mouth-to-mouth resuscitation.[1] |
Spill and Disposal Procedures
Spill Management:
-
Collect any spillage to prevent environmental contamination.[1]
Disposal:
-
Dispose of the contents and container to an approved waste disposal plant.[1]
-
Avoid release to the environment.[1]
Operational Workflow for Handling this compound
The following diagram outlines the procedural steps for the safe handling of this compound from initial preparation to final disposal.
Caption: Safe handling workflow for this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
